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  • Product: 1,2-Di-O-dodecyl-rac-glycerol

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1,2-dilauryl-rac-glycerol

Molecular Identity, Biological Mechanism, and Formulation Protocols Executive Summary This technical guide provides a comprehensive analysis of 1,2-Dilauroyl-rac-glycerol (1,2-DLG) , a synthetic diacylglycerol (DAG) anal...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Biological Mechanism, and Formulation Protocols

Executive Summary

This technical guide provides a comprehensive analysis of 1,2-Dilauroyl-rac-glycerol (1,2-DLG) , a synthetic diacylglycerol (DAG) analog.[1] While often colloquially referred to as "1,2-dilauryl glycerol," this compound is chemically distinct as a diester of glycerol and lauric acid.[1] It serves two primary functions in modern life sciences: as a potent, cell-permeable activator of Protein Kinase C (PKC) in signal transduction research, and as a medium-chain lipid component in Lipid Nanoparticle (LNP) and liposomal formulations to modulate membrane fluidity.

Part 1: Physicochemical Identity[1]

The precise characterization of 1,2-DLG is critical for stoichiometric calculations in drug delivery formulations.[1] As a "rac" (racemic) mixture, this reagent contains equal enantiomeric proportions of the sn-1,2 and sn-2,3 isomers, making it cost-effective for biophysical applications where chiral purity is not strictly required.

Core Chemical Data[1][2][3][4]
PropertySpecificationTechnical Notes
IUPAC Name 1,2-didodecanoyl-rac-glycerolDenotes two C12 chains at positions 1 and 2.[1]
Common Name 1,2-Dilaurin; 1,2-DLG"Dilaurin" specifically refers to the glycerol diester.[1]
Molecular Formula C₂₇H₅₂O₅ Critical for Mass Spec identification.[1]
Molecular Weight 456.70 g/mol Use this exact value for molarity calculations.[1]
CAS Number 17598-94-6 Specific to the rac-1,2 isomer profile.[1][2]
Physical State White Crystalline SolidHygroscopic; store desiccated at -20°C.
Lipophilicity (LogP) ~7.3Highly lipophilic; requires organic solvents.[1]
Nomenclature Alert: Ester vs. Ether

CRITICAL DISTINCTION: Researchers often confuse Dilauroyl (Ester) with Dilauryl (Ether).[1]

  • 1,2-Dilauroyl-rac-glycerol (Target of this guide): Contains ester bonds (C=O).[1] Biologically active (metabolizable).[1] Formula: C₂₇H₅₂O₅.[1][3][4]

  • 1,2-Dilauryl-rac-glycerol (Ether variant): Contains ether bonds (C-O-C).[1] Non-hydrolyzable; used to study static membrane dynamics.[1] Formula: C₂₇H₅₆O₃.[1]

Part 2: Biological Mechanism (PKC Activation)[7]

1,2-DLG acts as a functional mimic of endogenous diacylglycerol (DAG).[1] Unlike endogenous DAGs which have variable chain lengths, 1,2-DLG possesses medium-length saturated chains (C12:0), allowing it to rapidly partition into cell membranes and activate Protein Kinase C (PKC) without the rapid metabolic degradation seen with longer chains.

Mechanism of Action[7][8][9]
  • Partitioning: 1,2-DLG enters the plasma membrane due to its amphiphilic nature.[1]

  • C1 Domain Binding: It binds allosterically to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1]

  • Translocation: This binding increases the enzyme's affinity for phosphatidylserine (PS) and calcium (Ca²⁺), causing PKC to translocate from the cytosol to the membrane.[1]

  • Activation: The pseudosubstrate region is released from the catalytic core, activating the kinase.[1]

PKC_Activation DLG 1,2-DLG (Exogenous) Membrane Plasma Membrane (Phosphatidylserine) DLG->Membrane Intercalation PKC_Complex PKC-DLG-Ca2+ Complex Membrane->PKC_Complex C1 Domain Binding PKC_Inactive PKC (Inactive) Cytosolic PKC_Inactive->Membrane Recruitment PKC_Active PKC (Active) Kinase Domain Exposed PKC_Complex->PKC_Active Conformational Change Downstream Phosphorylation (MAPK/ERK Pathways) PKC_Active->Downstream Signal Transduction

Figure 1: Signal transduction pathway showing 1,2-DLG mimicking endogenous DAG to recruit and activate Protein Kinase C at the plasma membrane.[1]

Part 3: Applications in Drug Delivery (Liposomes/LNPs)[10][11]

In lipid nanoparticle (LNP) and liposome formulation, 1,2-DLG is utilized not as the primary structural lipid (usually DSPC or DPPC), but as a fluidity modulator .

  • Chain Length Effect: The C12 (Lauric) chains are shorter than the standard C18 (Stearic) chains found in DSPC.[1]

  • Membrane Dynamics: Incorporating 1,2-DLG lowers the Phase Transition Temperature (

    
    ) of the lipid bilayer, creating "fluid" domains that can enhance the release of encapsulated cargo or improve fusogenicity with target cells.
    
Formulation Workflow: Thin Film Hydration

This protocol is adapted specifically for 1,2-DLG, accounting for its solubility profile.[1]

LNP_Workflow Solubilization 1. Solubilization (Chloroform/Methanol 2:1) Evaporation 2. Rotary Evaporation (Formation of Lipid Film) Solubilization->Evaporation Mix with Cholesterol/PEG Hydration 3. Hydration (PBS/Buffer > Tm) Evaporation->Hydration Remove Solvent Sizing 4. Extrusion/Sonication (100nm Polycarbonate) Hydration->Sizing MLV Formation Analysis 5. QC Analysis (DLS & Zeta Potential) Sizing->Analysis SUV/LUV Formation

Figure 2: Step-by-step workflow for incorporating 1,2-DLG into liposomal formulations via the Thin Film Hydration method.

Part 4: Experimental Protocols

Protocol A: Solubilization & Storage

Objective: Prepare a stable stock solution of 1,2-DLG. Rationale: DAGs are prone to acyl migration (1,2-isomer shifting to 1,3-isomer) if stored improperly in protic solvents.[1]

  • Solvent Choice: Use Chloroform (primary) or Ethanol (secondary).[1]

    • Note: Chloroform is preferred for lipid film formation.[1] Ethanol is preferred for cell culture additions (keep final concentration <0.1%).[1]

  • Concentration: Prepare stock at 10–20 mg/mL .

  • Storage:

    • Purge vial with Argon or Nitrogen gas to prevent oxidation.[1]

    • Seal with a Teflon-lined cap.[1]

    • Store at -20°C . Stable for >6 months.

Protocol B: Analytical Verification (LC-MS)

Objective: Confirm identity and purity.[1] Rationale: Verify that no hydrolysis (to monoacylglycerol) or acyl migration has occurred.[1]

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Adduct Formation: 1,2-DLG ionizes poorly as

    
    .[1] Look for ammonium or sodium adducts.[1]
    
    • Target Mass (Ammonium Adduct):

      
      
      
    • Target Mass (Sodium Adduct):

      
      
      

References

  • Avanti Polar Lipids. (n.d.). Lipid Phase Transition Temperatures. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 1,2-Dilaurin (C27H52O5).[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Newton, A. C. (2018).[1] Protein kinase C: perfectly balanced signaling. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Exploratory

Stability Showdown: A Researcher's Guide to Ether vs. Ester Lipids in Biological Assays

For researchers, scientists, and drug development professionals, the choice between ether and ester lipids is not merely a matter of chemical nuance; it is a critical decision that profoundly impacts experimental outcome...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice between ether and ester lipids is not merely a matter of chemical nuance; it is a critical decision that profoundly impacts experimental outcomes, from the stability of a drug delivery vehicle to the interpretation of a cell signaling study. This in-depth guide provides a technical exploration of the core stability differences between these two lipid classes, offering field-proven insights and practical protocols to empower researchers to make informed decisions and design more robust and reliable biological assays.

Part 1: The Chemical Foundation of Stability: Why a Single Bond Changes Everything

At the heart of the stability difference lies the fundamental chemical linkage between the fatty acid (or fatty alcohol) and the glycerol backbone. Ester lipids possess an acyl group attached via an ester bond (R-C(=O)-O-R'), whereas ether lipids feature an alkyl group joined by an ether bond (R-O-R').[1][2] This seemingly subtle variation has massive implications for the molecule's resilience to chemical and enzymatic degradation.

Molecular Structures: A Tale of Two Bonds

The presence of a carbonyl (C=O) group adjacent to the oxygen atom in an ester bond makes the carbon atom highly electrophilic and thus a prime target for nucleophilic attack.[1] In contrast, the ether linkage lacks this carbonyl group, rendering it significantly less reactive and more chemically robust.[1][2]

Figure 1. Core structural difference between ester and ether glycerophospholipids.

Chemical & Enzymatic Degradation Pathways

The vulnerability of the ester bond dictates its susceptibility to two primary degradation routes:

  • Chemical Hydrolysis: Esters are prone to hydrolysis under both acidic and alkaline conditions, a reaction accelerated by heat.[3][4] This process, literally "splitting with water," breaks the ester bond to yield a carboxylic acid and an alcohol.[2][3][4] Alkaline hydrolysis, known as saponification, is an irreversible reaction that is a common concern in formulation development.[4][5] Ethers, conversely, are highly resistant to these conditions, maintaining their structural integrity across a wide pH range.[3]

  • Enzymatic Hydrolysis: In biological systems, the most significant threat to ester lipids comes from phospholipases. These enzymes, critical for signal transduction and lipid metabolism, specifically recognize and cleave ester linkages.[6] For instance, phospholipase A2 (PLA2) hydrolyzes the ester bond at the sn-2 position, releasing fatty acids like arachidonic acid, a precursor to inflammatory mediators.[7] Ether lipids are largely resistant to the action of many common phospholipases, a property that makes them invaluable as non-hydrolyzable analogs in signaling studies.[6][8][9]

G ester Ester Lipid (e.g., DPPC) pla2 Phospholipase A₂ ester->pla2 chem Acid / Base Hydrolysis ester->chem ether Ether Lipid (e.g., DHPC) ether->pla2 Resistant ether->chem Resistant products Lysolipid + Fatty Acid pla2->products intact Remains Intact pla2->intact chem->products chem->intact

Figure 2. Comparative degradation pathways of ester and ether lipids.

FeatureEster Lipids (e.g., DPPC)Ether Lipids (e.g., DHPC, Plasmalogens)
Bond Type at sn-1 Ester (Acyl)Ether (Alkyl or Alkenyl)
Susceptibility to Acid/Base Hydrolysis High[3][4]Very Low[3]
Susceptibility to Phospholipases (e.g., PLA2) High[7]Low to None[6][8]
Biological Half-life in Plasma ShorterLonger
Primary Role Energy storage, membrane structure, signaling precursorsStructural integrity, signaling, antioxidant (plasmalogens)[6][10][11]

Table 1. Comparative Stability and Properties of Ester vs. Ether Lipids.

Part 2: Practical Implications in Biological Assays and Drug Development

Understanding the fundamental stability differences is crucial for designing robust experiments and interpreting results accurately. The choice of lipid can dramatically alter the outcome of an assay.

Cell Culture and Signaling Studies

In cell signaling research, the rapid enzymatic turnover of lipid second messengers like diacylglycerol (DAG) can complicate the study of downstream pathways. Ester-linked DAG is quickly metabolized, making its effects transient.

  • Expert Insight: By substituting with a synthetic, non-hydrolyzable ether-linked DAG analog, a researcher can persistently activate downstream effectors like Protein Kinase C (PKC).[8] This allows for a clear, sustained signal, enabling the detailed study of the pathway's terminal effects without the confounding variable of rapid degradation. This highlights the power of ether lipids as tools to dissect complex biological processes.

Drug Delivery: The Quest for Stability in Liposomes and LNPs

For liposomes and lipid nanoparticles (LNPs) used as drug delivery vehicles, stability is paramount. It dictates shelf-life, leakage rates, and in vivo performance. Ester lipids in these formulations are susceptible to hydrolysis, leading to premature drug release and reduced efficacy.

  • Field-Proven Advantage: Formulations incorporating ether lipids, particularly those derived from archaea (tetraether lipids), exhibit dramatically enhanced stability.[12] These lipids can form membranes that are more resistant to degradation by plasma components and enzymatic attack, leading to longer circulation times and more reliable drug delivery to the target site.[12] Ether liposomes show greater resistance to destabilization by high-density lipoproteins in serum compared to their ester counterparts.[12]

Lipidomics and Metabolomics: Avoiding Analytical Artifacts

The stability of lipids during sample extraction and analysis is a critical, yet often overlooked, variable in lipidomics. Standard extraction protocols, such as the Folch or Bligh-Dyer methods, can inadvertently cause the degradation of less stable lipids if not performed under optimal conditions (e.g., low temperature, inert atmosphere).[13][14]

Part 3: Experimental Design and Validated Protocols

To translate theory into practice, researchers need robust, self-validating protocols. The following methodologies provide a framework for assessing and comparing the stability of ether and ester lipids in a controlled laboratory setting.

Experimental Protocol: Comparative In Vitro Enzymatic Stability Assay

This protocol is designed to directly compare the stability of an ester lipid and its ether analog when challenged with a phospholipase.

Objective: To quantify the rate of hydrolysis of an ester-linked phospholipid versus its ether-linked counterpart in the presence of Phospholipase A2 (PLA2).

Materials:

  • Ester Lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Ether Lipid Analog (e.g., 1-O-palmityl-2-oleoyl-sn-glycero-3-phosphocholine, PoOPC)

  • Phospholipase A2 (from bee venom or porcine pancreas)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • Reaction Stop Solution: 2:1 (v/v) Chloroform:Methanol

  • Analytical System: LC-MS/MS for lipid quantification

Methodology:

  • Substrate Preparation: Prepare 1 mM stock solutions of POPC and PoOPC in ethanol. Create 100 µM working solutions by sonicating the stock solution in the assay buffer to form liposomes.

  • Reaction Setup (Self-Validating System): Prepare reactions in triplicate in microcentrifuge tubes as follows:

    • Test (Ester): 450 µL of 100 µM POPC liposomes.

    • Test (Ether): 450 µL of 100 µM PoOPC liposomes.

    • Negative Control 1 (No Enzyme): 450 µL of 100 µM POPC liposomes.

    • Negative Control 2 (Heat-Inactivated Enzyme): 450 µL of 100 µM POPC liposomes.

  • Enzyme Preparation: Prepare a 1 mg/mL stock of PLA2. For Negative Control 2, boil a separate aliquot of the enzyme stock for 10 minutes and cool on ice.

  • Reaction Initiation: Pre-incubate all tubes at 37°C for 5 minutes. Initiate the reactions by adding 50 µL of active PLA2 solution to the "Test" tubes and 50 µL of heat-inactivated PLA2 to Negative Control 2. Add 50 µL of buffer to Negative Control 1.

  • Time Course Sampling: At T=0, 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot from each tube and immediately quench the reaction by adding it to a tube containing 500 µL of the ice-cold Reaction Stop Solution. Vortex vigorously.

  • Lipid Extraction: Centrifuge the quenched samples to separate the phases. Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen gas.

  • Analysis: Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis. Quantify the amount of the parent lipid (POPC or PoOPC) remaining and the amount of the hydrolysis product (lyso-PC) formed over time.

Expected Outcome: The POPC sample will show a time-dependent decrease in concentration with a corresponding increase in lyso-PC. The PoOPC sample and the negative controls should show minimal to no degradation, validating that the observed hydrolysis is enzymatic and specific to the ester bond.

G cluster_prep Preparation cluster_rxn Reaction & Sampling cluster_analysis Analysis prep1 Prepare Lipid Substrates (Liposomes) prep2 Prepare PLA₂ Enzyme (Active & Inactivated) rxn_start Initiate Reaction at 37°C prep2->rxn_start sampling Sample at Time Points (0, 5, 15, 30, 60 min) rxn_start->sampling quench Quench with Stop Solution sampling->quench extract Lipid Extraction quench->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Quantification (Parent Lipid & Product) dry->lcms

Sources

Foundational

Technical Guide: 1,2-Di-O-dodecyl-rac-glycerol in Biochemical Research

Executive Summary 1,2-Di-O-dodecyl-rac-glycerol is a synthetic, ether-linked analog of the endogenous second messenger diacylglycerol (DAG). Unlike natural DAGs, which possess ester linkages and are rapidly metabolized b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Di-O-dodecyl-rac-glycerol is a synthetic, ether-linked analog of the endogenous second messenger diacylglycerol (DAG). Unlike natural DAGs, which possess ester linkages and are rapidly metabolized by cellular lipases, this molecule features ether (alkyl) bonds at the sn-1 and sn-2 positions. This structural modification renders it metabolically stable, allowing for sustained activation of Protein Kinase C (PKC) without the rapid degradation kinetics associated with natural lipids.

This guide details the nomenclature, physicochemical properties, and experimental protocols for utilizing this reagent in signal transduction research.[1][2]

Chemical Identity & Nomenclature

The nomenclature for this lipid can be inconsistent across literature and vendor catalogs. It is critical to distinguish it from its ester-linked counterparts (dilauroylglycerol) and mono-ether variants.

Core Identifiers
  • Primary Name: 1,2-Di-O-dodecyl-rac-glycerol[3]

  • CAS Number: 17677-18-8 (racemate)

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 428.73 g/mol [3]

  • Structural Class: Dialkylglycerol (Ether Lipid)

Synonym Hierarchy

The following diagram illustrates the relationship between the IUPAC designations and common laboratory slang used in publications.

Nomenclature Root 1,2-Di-O-dodecyl-rac-glycerol Cat1 Structural Synonyms Root->Cat1 Cat2 Common/Trade Names Root->Cat2 Cat3 Ambiguous/Incorrect Root->Cat3 Syn1 1,2-Didodecyl-rac-glycerol Cat1->Syn1 Syn2 1,2-Di-O-lauryl-rac-glycerol Cat2->Syn2 Syn3 1,2-Dilauryl glyceryl ether Cat2->Syn3 Err1 Dilaurin (Implies ester bond) Cat3->Err1 Err2 1,2-Dilauroylglycerol (Implies ester bond) Cat3->Err2

Figure 1: Nomenclature hierarchy distinguishing correct ether-lipid terminology from ambiguous ester-lipid terms.

Mechanism of Action: Ether vs. Ester

The utility of 1,2-Di-O-dodecyl-rac-glycerol lies in its resistance to metabolism.

The Stability Factor

Endogenous DAGs (e.g., 1,2-dioleoyl-sn-glycerol) are transient signals. They are rapidly:

  • Phosphorylated by DAG kinase to form phosphatidic acid.

  • Hydrolyzed by DAG lipase to form monoacylglycerol.

1,2-Di-O-dodecyl-rac-glycerol bypasses these pathways because the ether bond is not recognized by ester-specific lipases or kinases. This results in sustained PKC activation , mimicking the kinetics of phorbol esters (like PMA) but with a structure that more closely resembles the natural ligand.

PKC Activation Pathway

The molecule binds to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms.

PKC_Pathway Ligand 1,2-Di-O-dodecyl-rac-glycerol Complex Ternary Complex Formation (Ligand + C1 Domain + Membrane) Ligand->Complex Membrane Cell Membrane (Phosphatidylserine) Membrane->Complex Calcium Ca2+ (Intracellular) Calcium->Complex Required for cPKC PKC_Active PKC (Membrane Bound/Active) Complex->PKC_Active PKC_Inactive PKC (Cytosolic/Inactive) PKC_Inactive->Complex Translocation Substrate Substrate Phosphorylation (Ser/Thr) PKC_Active->Substrate Response Sustained Cellular Response (Differentiation/Proliferation) Substrate->Response

Figure 2: Mechanism of sustained PKC activation by metabolically stable ether lipids.

Comparative Analysis: Activator Selection

Select the correct activator based on the desired temporal resolution of your experiment.

Feature1,2-Di-O-dodecyl-rac-glycerol1,2-Dioctanoyl-sn-glycerol (DOG)PMA (Phorbol 12-myristate 13-acetate)
Bond Type Ether (Alkyl) Ester (Acyl)Carbon Skeleton
Metabolic Stability High (Hours) Low (Minutes)Very High (Hours/Days)
Cell Permeability Moderate (requires carrier) High (due to C8 chain)High
Potency Mid-range Low-MidUltra-High
Primary Use Sustained activation w/ lipid structure Transient/Pulsatile activationTumor promotion models

Experimental Protocol: Solubilization & Delivery

Critical Warning: The dodecyl (C12) chains make this molecule significantly more hydrophobic than the commonly used C8 (DOG) analog. Direct addition to aqueous media will result in precipitation and inactive aggregates.

Stock Preparation[4]
  • Solvent: Dissolve the solid lipid in DMSO or Ethanol to a concentration of 10–50 mM .

  • Storage: Aliquot into glass vials (avoid plastic which may leach plasticizers) and store at -20°C under nitrogen or argon gas to prevent oxidation, although ether lipids are generally more resistant to oxidation than unsaturated esters.

Cell Delivery Method (Micellar/Vesicle Co-delivery)

To ensure bioavailability, the lipid should be presented in a mixed micelle or vesicle.

  • Evaporation: Transfer the required amount of stock solution to a glass tube. Evaporate the solvent under a gentle stream of Nitrogen (N

    
    ).
    
  • Resuspension:

    • Option A (Micelles): Resuspend the dried film in a solution containing a carrier such as 0.1% BSA (fatty-acid free) or mild detergent (if compatible with assay).

    • Option B (Vesicles): Co-dry with Phosphatidylserine (PS) at a 1:4 molar ratio (Activator:PS). Hydrate with buffer and sonicate to form small unilamellar vesicles (SUVs).

  • Application: Add the micelle/vesicle suspension to the cell culture media.

    • Target Concentration: 1 – 100 µM (Titration is required for specific cell lines).

References

  • Nishizuka, Y. (1984). "The role of protein kinase C in cell surface signal transduction and tumour promotion." Nature, 308, 693–698.
  • Heymans, F., et al. (1987). "Synthesis and protein kinase C inhibitory activity of some alkyl-linked lipids." Biochimica et Biophysica Acta (BBA).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for PKC Activation Using 1,2-Di-O-dodecyl-rac-glycerol

Authored by: Senior Application Scientist Abstract This comprehensive guide provides a detailed protocol for the use of 1,2-Di-O-dodecyl-rac-glycerol (DODG), a synthetic dialkylglycerol, for the potent and sustained acti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the use of 1,2-Di-O-dodecyl-rac-glycerol (DODG), a synthetic dialkylglycerol, for the potent and sustained activation of Protein Kinase C (PKC) in cellular assays. We delve into the underlying mechanism of PKC activation by diacylglycerol (DAG) analogs, present step-by-step protocols for reagent preparation and cell treatment, and offer robust, self-validating methodologies for confirming PKC activation, including Western blot analysis of substrate phosphorylation and translocation assays. This document is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways where PKC is a critical regulator.

Introduction: The Role of PKC and Diacylglycerol Analogs

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the transduction of a vast array of extracellular signals.[1][2] These enzymes regulate critical cellular processes, including proliferation, differentiation, apoptosis, and cytoskeletal organization.[2] The PKC family is divided into three main subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC). Both conventional and novel isoforms are allosterically activated by the second messenger diacylglycerol (DAG), which is endogenously produced at the plasma membrane from the hydrolysis of membrane phospholipids by phospholipase C (PLC).[3][4]

Studying the dynamic and often transient signaling events mediated by PKC requires precise tools. Endogenous DAG is rapidly metabolized, making it difficult to achieve sustained PKC activation. Synthetic DAG analogs provide a powerful solution. 1,2-Di-O-dodecyl-rac-glycerol (DODG) is a cell-permeable dialkylglycerol, a structural mimic of endogenous DAG.[5] Crucially, DODG possesses ether linkages instead of the ester linkages found in endogenous DAG. This modification renders DODG resistant to hydrolysis by cellular lipases, leading to prolonged and stable activation of PKC, making it an ideal tool for investigating the downstream consequences of sustained PKC signaling.

Mechanism of Action: How DODG Activates PKC

In its inactive state, PKC resides in the cytosol with a pseudosubstrate domain blocking its catalytic site.[1] The canonical activation of cPKC and nPKC isoforms is a two-step process that involves translocation to a cellular membrane.

  • Recruitment to the Membrane: Upon receptor-mediated activation of PLC, DAG is generated within the inner leaflet of the plasma membrane. DAG creates a localized lipid microenvironment with high affinity for the C1 domain, a conserved zinc-finger motif present in both cPKC and nPKC isoforms.[1][6]

  • Conformational Activation: The binding of the C1 domain to DAG anchors the PKC enzyme to the membrane.[6] For conventional PKCs, this process is cooperative with an increase in intracellular Ca²⁺, which binds to the C2 domain and promotes its association with anionic phospholipids like phosphatidylserine.[6] This dual binding relieves the pseudosubstrate inhibition, exposing the catalytic domain and enabling the phosphorylation of downstream protein substrates.[1]

DODG, as a stable DAG analog, directly engages the C1 domain to recruit and activate cPKC and nPKC isoforms at the membrane, effectively bypassing the need for receptor-ligand interaction and PLC activation.

PKC_Activation_Pathway Figure 1: Mechanism of PKC Activation by Diacylglycerol (DAG) Analogs cluster_extracellular Extracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG DAG (or DODG) PIP2->DAG produces PKC_Membrane Active PKC Substrate Substrate PKC_Membrane->Substrate PKC_Inactive Inactive PKC PKC_Inactive->PKC_Membrane pSubstrate Phosphorylated Substrate Substrate->pSubstrate DAG->PKC_Membrane 5. Recruitment & Activation

Figure 1: Mechanism of PKC Activation by Diacylglycerol (DAG) Analogs

Reagent Properties & Preparation

Proper handling and preparation of DODG are critical for reproducible results. The physicochemical properties are summarized below.

PropertyValueSource/Reference
Chemical Name 1,2-Di-O-dodecyl-rac-glycerol-
Synonyms DODG-
Molecular Formula C₂₇H₅₆O₃Calculated
Molecular Weight 428.7 g/mol Calculated
Appearance Solid or semi-solidInferred from analogs[5]
Storage -20°C, desiccatedInferred from analogs[7][8]
Stability ≥ 2 years (when stored properly)Inferred from analogs[8][9]
Solubility Soluble in Ethanol, DMSO, DMFInferred from analogs[5]
Protocol 3.1: Preparation of DODG Stock Solution

Scientific Rationale: DODG is highly hydrophobic. A concentrated stock solution in an organic solvent is required for its effective delivery into aqueous cell culture media. DMSO is a common choice due to its high solvating power and compatibility with most cell culture systems at low final concentrations (<0.5% v/v).

Materials:

  • 1,2-Di-O-dodecyl-rac-glycerol (DODG)

  • Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the DODG vial to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate mass of DODG in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.29 mg of DODG in 1 mL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be required to facilitate dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Core Protocol: PKC Activation in Cultured Cells

This protocol describes the general procedure for treating adherent cultured cells with DODG to induce PKC activation.

ParameterRecommended RangeNotes
Working Concentration 1 - 50 µMThe optimal concentration is cell-type dependent and should be determined empirically via a dose-response experiment. Start with 10-20 µM.[10]
Incubation Time 5 min - 24 hoursShort time points (5-30 min) are typically sufficient for observing proximal events like substrate phosphorylation or translocation. Longer times may be needed for downstream effects.
Vehicle Control Equal volume of DMSOIt is essential to treat a parallel set of cells with the same final concentration of DMSO used in the DODG-treated samples to control for any solvent effects.
Protocol 4.1: Cell Treatment

Materials:

  • Cultured cells (e.g., plated at 80-90% confluency)

  • Complete culture medium

  • Serum-free culture medium (optional, for serum-starvation)

  • 10 mM DODG stock solution (from Protocol 3.1)

  • DMSO (vehicle control)

Procedure:

  • (Optional) Serum Starvation: If studying signaling pathways sensitive to growth factors, replace the complete medium with serum-free medium and incubate for 4-24 hours prior to treatment. This reduces basal PKC activity.

  • Prepare Working Solution: Dilute the 10 mM DODG stock solution directly into pre-warmed culture medium to the desired final concentration. For example, to make 1 mL of medium with 20 µM DODG, add 2 µL of the 10 mM stock to 998 µL of medium. Mix by inverting/gentle vortexing immediately before adding to cells.

  • Treatment: Remove the old medium from the cells and add the DODG-containing medium. For the vehicle control, add medium containing the equivalent concentration of DMSO.

  • Incubation: Place the cells back into the incubator (37°C, 5% CO₂) for the desired time.

  • Harvesting: After incubation, proceed immediately to cell lysis for biochemical analysis (Section 5) or cell fractionation (Section 6). It is critical to work quickly and keep samples on ice from this point forward to preserve phosphorylation states.

Experimental_Workflow Figure 2: General Experimental Workflow for Assessing PKC Activation cluster_assays Validation Assays A 1. Cell Culture (Plate cells to 80-90% confluency) B 2. Treatment (Add DODG or Vehicle Control) A->B C 3. Incubation (Specified time, e.g., 30 min) B->C D 4. Cell Harvest & Lysis (Include Phosphatase Inhibitors!) C->D G 6. Protein Quantification (e.g., BCA Assay) D->G E 5a. Western Blot for Phospho-Substrate (e.g., p-MARCKS) I 8. Data Analysis (Quantify band intensity) E->I F 5b. Cell Fractionation (Cytosolic vs. Membrane) H 7. SDS-PAGE & Western Blot (Probe for PKC Isoform) F->H G->E Direct Analysis G->F Fractionation First H->I

Figure 2: General Experimental Workflow for Assessing PKC Activation

Validation Protocol 1: Western Blot for Substrate Phosphorylation

A definitive method to confirm PKC activation is to measure the phosphorylation of a known PKC substrate. Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a widely expressed and robust substrate for many PKC isoforms.[11][12]

Scientific Rationale: Upon activation, PKC phosphorylates MARCKS, causing its translocation from the plasma membrane to the cytoplasm.[11] Using a phospho-specific antibody that recognizes the phosphorylated form of MARCKS provides a direct readout of PKC catalytic activity within the cell. The inclusion of phosphatase inhibitors in the lysis buffer is absolutely essential to prevent the rapid dephosphorylation of proteins after cell lysis.

Protocol 5.1: Cell Lysis and Western Blotting
  • Prepare Lysis Buffer: Prepare ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).

  • Cell Lysis: After treatment (Protocol 4.1), place the culture dish on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate & Clarify: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantify Protein: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard method like the BCA assay.

  • Prepare Samples for SDS-PAGE: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis & Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking when probing for phosphoproteins, as it contains phosphoproteins that can increase background.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-MARCKS (e.g., anti-pMARCKS Ser152/156) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step (5.1.9).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping & Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for total MARCKS or a loading control protein like GAPDH or β-actin.

Validation Protocol 2: PKC Translocation Assay

PKC activation is intrinsically linked to its translocation from the cytosol to cellular membranes.[13] This can be visualized by cell fractionation followed by Western blotting for a specific PKC isoform.

Scientific Rationale: This assay provides a direct measure of the physical redistribution of the PKC enzyme upon activation. By separating the cell into cytosolic and membrane-containing fractions, an increase in the amount of a specific PKC isoform (e.g., PKCα, PKCδ) in the membrane fraction of DODG-treated cells compared to control cells is strong evidence of its activation.

Protocol 6.1: Subcellular Fractionation
  • Prepare Buffers:

    • Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, supplemented with DTT, protease, and phosphatase inhibitors just before use.

    • Buffer B (Membrane Fraction Buffer): Lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or NP-40).

  • Harvest Cells: Following treatment (Protocol 4.1), wash cells with ice-cold PBS and scrape them into 1 mL of PBS. Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.

  • Cytosolic Fraction: Resuspend the cell pellet in 200 µL of ice-cold Buffer A. Allow cells to swell on ice for 15 minutes.

  • Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer.[14] Monitor cell lysis under a microscope.

  • Separate Fractions: Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.

    • The supernatant is the cytosolic fraction .

    • The pellet contains the membrane and nuclear fractions .

  • Solubilize Membrane Fraction: Resuspend the pellet in 100 µL of ice-cold Buffer B. Vortex vigorously and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C. The resulting supernatant is the solubilized membrane fraction .

  • Analysis: Quantify the protein concentration of both the cytosolic and membrane fractions. Analyze equal amounts of protein (e.g., 20 µg) from each fraction by Western blot as described in Protocol 5.1, using a primary antibody specific to the PKC isoform of interest (e.g., anti-PKCα).

Troubleshooting

ProblemPotential CauseSuggested Solution
No/Weak Phosphorylation or Translocation Signal Insufficient DODG concentration or incubation time.Perform a dose-response (1-50 µM) and time-course (5, 15, 30, 60 min) experiment to find the optimal conditions for your cell type.
Low expression of the target PKC isoform or substrate in the cell line.Confirm the expression of your target proteins in whole-cell lysates by Western blot before starting the experiment.
Inactive DODG due to improper storage or handling.Use fresh aliquots of DODG stock solution. Avoid repeated freeze-thaw cycles.
High Background on Western Blot Blocking agent is inappropriate (e.g., milk for phospho-antibodies).Use 5% BSA in TBST for blocking and antibody dilutions.[11]
Primary or secondary antibody concentration is too high.Titrate your antibodies to determine the optimal dilution that maximizes signal-to-noise ratio.
Insufficient washing.Increase the number and/or duration of TBST washes after antibody incubations.
Inconsistent Results Variation in cell confluency or health.Ensure cells are plated at a consistent density and are in a healthy, logarithmic growth phase for all experiments.
Final DMSO concentration is too high, causing cellular stress or toxicity.Keep the final DMSO concentration below 0.5% (v/v). Ensure the vehicle control has the exact same DMSO concentration as the treated samples.

References

  • Goñi, F. M., & Alonso, A. (2009). Diacylglycerols as activators of protein kinase C (Review). Bioscience Reports, 29(6), 379-388. Retrieved from [Link]

  • Grzelczyk, A., & Gendaszewska-Darmach, E. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and Molecular Life Sciences, 77(16), 3109-3127. Retrieved from [Link]

  • Wang, Y., et al. (2022). Myristoylated, Alanine-rich C-kinase Substrate (MARCKS) regulates Toll-like receptor 4 signaling in macrophages. Scientific Reports, 12(1), 12345. Retrieved from [Link]

  • Ron, D., & Kazanietz, M. G. (1999). Translocation assays of protein kinase C activation. Methods in Enzymology, 302, 254-263. Retrieved from [Link]

  • Steinberg, S. F., et al. (2004). Protein Kinase Cε–Dependent MARCKS Phosphorylation in Neonatal and Adult Rat Ventricular Myocytes. Circulation Research, 94(3), 365-373. Retrieved from [Link]

  • Gendaszewska-Darmach, E. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: A review. ResearchGate. Retrieved from [Link]

  • Pula, G. (2013). How to monitor PKG and PKC activity by western blot? ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Protocol for nucleo-cytoplasmic fractionation of mammalian cells to study protein translocation via immunoblotting. STAR Protocols, 5(1), 102837. Retrieved from [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Diacylglycerol. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • PanVera Corporation. (2002). PROTEIN KINASE C ASSAY KITS PROTOCOL. Retrieved from [Link]

  • MacEwan, D. J., et al. (1993). Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity. European Journal of Pharmacology, 246(1), 9-17. Retrieved from [Link]

  • Al-Malky, H. S., et al. (2023). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 4(3), 102434. Retrieved from [Link]

  • Biotech Review. (2011, December 8). Di acyl glycerol (DAG) activates protein Kinase C. YouTube. Retrieved from [Link]

  • Ciarimboli, G., et al. (2001). Effects of PKC [sn-1,2-dioctanoyl glycerol (DOG); 1 M] and PLC (carbachol; 100 M) activation on initial ASP uptake (1 M). ResearchGate. Retrieved from [Link]

  • Interchim. (n.d.). Cell Fractionation Kit - HT Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Subcellular Fractionation Protocol. Retrieved from [Link]

Sources

Application

How to dissolve 1,2-Di-O-dodecyl-rac-glycerol for cell culture

Application Note: Solubilization and Delivery of 1,2-Di-O-dodecyl-rac-glycerol for Cell Culture Abstract & Introduction 1,2-Di-O-dodecyl-rac-glycerol (1,2-DDG) is a synthetic, cell-permeable diacylglycerol (DAG) analog....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Delivery of 1,2-Di-O-dodecyl-rac-glycerol for Cell Culture

Abstract & Introduction

1,2-Di-O-dodecyl-rac-glycerol (1,2-DDG) is a synthetic, cell-permeable diacylglycerol (DAG) analog. Unlike endogenous DAGs, which possess ester linkages susceptible to rapid hydrolysis by intracellular lipases, 1,2-DDG contains ether linkages at the sn-1 and sn-2 positions. This structural modification confers metabolic stability, allowing for sustained activation of Protein Kinase C (PKC) isoforms without the rapid degradation kinetics associated with natural ligands like 1,2-dioleoyl-sn-glycerol.

However, the high lipophilicity of the dodecyl chains presents a significant challenge in aqueous cell culture environments. Direct addition of organic stock solutions to media often results in microprecipitation ("crashing out"), leading to heterogeneous cellular exposure, inconsistent activation kinetics, and cytotoxicity artifacts.

This guide details a biphasic solubilization protocol designed to maximize bioavailability and experimental reproducibility.

Physicochemical Properties

PropertySpecification
Chemical Name 1,2-Di-O-dodecyl-rac-glycerol
CAS Number 17677-18-8
Molecular Formula C₂₇H₅₆O₃
Molecular Weight 428.73 g/mol
Physical State Waxy solid or semi-solid
Primary Solubility Chloroform, Ethanol, DMSO
Aqueous Solubility Negligible (requires carrier)

Critical Solvent Selection & Handling

To achieve a stable delivery system, we must bridge the gap between the lipid's hydrophobicity and the aqueous culture medium.

  • Dimethyl Sulfoxide (DMSO): The preferred primary solvent for biological stocks. It solubilizes 1,2-DDG effectively (>10 mM) and is miscible with water.

  • Ethanol (EtOH): A viable alternative if cells are sensitive to DMSO. Requires higher working temperatures to maintain solubility during dilution.[1]

  • Bovine Serum Albumin (BSA): CRITICAL. Fatty Acid-Free (FAF) BSA acts as a physiological carrier, sequestering the lipid in hydrophobic pockets and preventing precipitation upon dilution into media.

Protocol 1: Preparation of Stock Solution (50 mM)

Objective: Create a stable, concentrated stock solution for long-term storage.

Materials:

  • 1,2-Di-O-dodecyl-rac-glycerol (solid)

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent)

  • Glass vials (Borosilicate, to prevent plasticizer leaching)

  • Argon or Nitrogen gas (optional, for oxidation protection)

Procedure:

  • Weighing: Accurately weigh 21.4 mg of 1,2-DDG into a sterile glass vial.

    • Calculation:

      
      .
      
  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If the lipid does not dissolve immediately, warm the vial in a 37°C water bath for 2–5 minutes. Sonicate in a water bath sonicator for 1 minute if necessary.

    • Quality Check: The solution must be optically clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in glass vials or high-quality polypropylene tubes. Overlay with inert gas (Argon/N₂) if available. Store at -20°C (stable for >1 year).

Protocol 2: Preparation of Working Solution (BSA-Complexing Method)

Objective: Prepare a bioavailable delivery system for cell treatment. Do not add the DMSO stock directly to the cell culture dish; this causes local precipitation and cell toxicity.

Mechanism: This method pre-loads the lipid onto BSA, mimicking physiological lipid transport.

Materials:

  • 50 mM 1,2-DDG Stock (from Protocol 1)

  • Fatty Acid-Free BSA (FAF-BSA) (e.g., Sigma A8806)

  • Phosphate Buffered Saline (PBS) or serum-free media

  • 0.22 µm Syringe Filter (PES or PVDF)

Procedure:

  • Prepare Carrier Solution: Dissolve FAF-BSA in PBS to a concentration of 10 mg/mL (1% w/v). Warm this solution to 37°C .

  • Complexing Step:

    • While vortexing the warm BSA solution gently, slowly add the required volume of 50 mM 1,2-DDG stock dropwise.

    • Target Ratio: A 1:5 to 1:10 molar ratio of Lipid:BSA is ideal for solubility.

    • Example: To make a 100 µM working solution: Add 2 µL of 50 mM stock to 998 µL of warm 1% BSA.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with occasional vortexing. This allows the lipid to enter the BSA hydrophobic domains.

    • Visual Check: The solution should remain clear or slightly opalescent, but free of visible particulates .

  • Sterilization: Filter the complexed solution through a 0.22 µm filter if sterility is strictly required (note: some lipid loss may occur; pre-wetting the filter with BSA helps).

  • Cell Treatment: Dilute this BSA-Lipid complex directly into your cell culture wells to reach the final desired concentration (typically 1–10 µM).

Visualization: Solubilization Workflow

G cluster_0 Stock Preparation cluster_1 BSA Complexing (Critical Step) cluster_2 Cell Treatment Solid Solid 1,2-DDG (Waxy Solid) Stock 50 mM Stock (Optically Clear) Solid->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Mix Dropwise Addition & Vortexing Stock->Mix Dilute BSA 10% FAF-BSA (Warm 37°C) BSA->Mix Incubate Incubate 30 min @ 37°C Mix->Incubate Complex Lipid-BSA Complex (Stable Working Sol.) Incubate->Complex Media Cell Culture Media Complex->Media Final Dilution Cells Cell Monolayer Media->Cells Treat

Figure 1: Step-by-step workflow for converting hydrophobic 1,2-DDG solid into a bioavailable BSA-complexed delivery system.

Biological Mechanism & Context

1,2-DDG functions as a potent activator of Conventional (cPKC) and Novel (nPKC) Protein Kinase C isoforms.

  • Mechanism: It mimics endogenous sn-1,2-diacylglycerol (DAG).

  • Binding: It binds to the C1 domain of PKC.

  • Advantage: The ether bonds render it resistant to DAG-kinases and DAG-lipases, resulting in prolonged activation compared to ester-linked DAGs.

PKC_Pathway cluster_stability Metabolic Stability DDG 1,2-DDG (Exogenous) Membrane Plasma Membrane Insertion DDG->Membrane Partitioning Complex PKC-DDG-Ca2+ Membrane Complex Membrane->Complex PKC_Inactive PKC (Inactive) Cytosolic PKC_Inactive->Complex Recruitment via C1 Domain Calcium Intracellular Ca2+ (Co-factor for cPKC) Calcium->Complex Substrates Phosphorylation of Downstream Substrates (e.g., MAPK, NF-kB) Complex->Substrates Kinase Activation Response Cellular Response (Proliferation, Differentiation) Substrates->Response Lipase DAG Lipase Lipase->DDG NO REACTION (Ether Linkage) Degradation Degradation

Figure 2: Mechanism of PKC activation by 1,2-DDG, highlighting its resistance to metabolic degradation.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness in Stock Lipid not fully dissolvedWarm to 37°C; sonicate for 1 min. Ensure DMSO is anhydrous.
Precipitate in Media Direct dilution into aqueous phaseSTOP. Use the BSA-complexing protocol (Protocol 2).
Cytotoxicity DMSO concentration too highEnsure final DMSO concentration on cells is <0.1% (v/v).
Inconsistent Data Lipid adhering to plasticsUse glass vials for stock preparation.[2] Pre-wet pipette tips with BSA solution.

References

  • Biosynth. 1,2-Di-O-dodecyl-rac-glycerol Product Data Sheet. Accessed 2023. Link

  • Cayman Chemical. 1-O-Dodecyl-rac-glycerol & DAG Analog Solubility Data. Link

  • Sigma-Aldrich. General Lipid/BSA Solubilization Protocol for Cell Delivery. Link

  • National Institutes of Health (NIH). A method to dissolve hydrophobic esters in aqueous cell culture media. PMC6938837. Link

  • BroadPharm. 1,2-Di-O-tetradecyl-rac-glycerol Properties. Link

Sources

Method

Application Notes and Protocols for Macrophage Activation using 1,2-Di-O-dodecyl-rac-glycerol

Introduction: Harnessing the Power of Diacylglycerol Analogs for Controlled Macrophage Activation Macrophages, the versatile and pivotal cells of the innate immune system, exhibit remarkable plasticity, adopting distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of Diacylglycerol Analogs for Controlled Macrophage Activation

Macrophages, the versatile and pivotal cells of the innate immune system, exhibit remarkable plasticity, adopting distinct functional phenotypes in response to microenvironmental cues. This functional polarization is broadly categorized into the classically activated (M1) phenotype, characterized by pro-inflammatory and microbicidal activity, and the alternatively activated (M2) phenotype, associated with anti-inflammatory and tissue repair functions. The ability to precisely manipulate macrophage polarization is of paramount importance in immunology, drug discovery, and the development of novel therapeutic strategies for a myriad of diseases, including cancer, infectious diseases, and autoimmune disorders.

1,2-Di-O-dodecyl-rac-glycerol is a synthetic diacylglycerol (DAG) analog that serves as a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to numerous signal transduction pathways.[1] As a stable and cell-permeable molecule, 1,2-Di-O-dodecyl-rac-glycerol provides a reliable tool for inducing a pro-inflammatory M1-like macrophage phenotype. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the recommended concentrations, detailed protocols, and expected outcomes for macrophage activation using 1,2-Di-O-dodecyl-rac-glycerol.

Mechanism of Action: PKC-Dependent Signaling Cascade

1,2-Di-O-dodecyl-rac-glycerol mimics the action of endogenous diacylglycerol, a second messenger that allosterically activates conventional and novel PKC isoforms. Upon binding of 1,2-Di-O-dodecyl-rac-glycerol to the C1 domain of PKC, the enzyme undergoes a conformational change, leading to its activation. In macrophages, the activation of PKC, particularly the PKCε isoform, initiates a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2]

Activated NF-κB translocates to the nucleus, where it binds to the promoter regions of various pro-inflammatory genes, leading to their transcription and the subsequent secretion of M1-associated cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[2][3][4] This orchestrated response ultimately drives the macrophage towards a pro-inflammatory state, enhancing its capacity for pathogen clearance and antigen presentation.

PKC_NFkB_Signaling_Pathway DAG_analog 1,2-Di-O-dodecyl-rac-glycerol PKC Protein Kinase C (PKC) DAG_analog->PKC Activates IKK IκB Kinase (IKK) PKC->IKK Phosphorylates & Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Releases DNA DNA NFkB_p65_p50_active->DNA Translocates & Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: PKC-NFκB Signaling Pathway in Macrophages.

Recommended Concentration and Expected Outcomes

Based on studies utilizing dodecylglycerol, a closely related compound, a starting concentration of 50 ng/mL is recommended for the in vitro activation of murine peritoneal macrophages.[5] However, for optimal results, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell type and experimental conditions.

Concentration RangeExpected OutcomeKey Considerations
10 - 25 ng/mL Sub-optimal ActivationMay be suitable for studies investigating subtle effects or synergistic interactions with other stimuli.
25 - 75 ng/mL Optimal Activation Expected to induce a robust M1-like phenotype with significant cytokine production and expression of activation markers.
> 75 ng/mL Potential for Supra-optimal Activation / CytotoxicityHigh concentrations may lead to cellular stress or off-target effects. It is essential to assess cell viability at higher concentrations.

Experimental Protocols

Preparation of 1,2-Di-O-dodecyl-rac-glycerol Stock Solution
  • Solubility: 1,2-Di-O-dodecyl-rac-glycerol is a lipid and is not readily soluble in aqueous solutions. A stock solution can be prepared in an organic solvent such as methanol or dimethyl sulfoxide (DMSO).[6]

  • Protocol:

    • Aseptically weigh the desired amount of 1,2-Di-O-dodecyl-rac-glycerol powder.

    • Dissolve the powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL). Ensure complete dissolution by gentle vortexing.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[7]

  • Important Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Macrophage Activation

This protocol is designed for the activation of primary murine bone marrow-derived macrophages (BMDMs) or peritoneal macrophages. It can be adapted for macrophage cell lines such as RAW 264.7.

  • Cell Seeding:

    • Culture macrophages in complete RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the macrophages into the desired culture plates at an appropriate density. A recommended starting density is 2 x 10^5 cells/cm².[8][9]

    • Allow the cells to adhere and recover for at least 24 hours before stimulation.

  • Activation Protocol:

    • Prepare a working solution of 1,2-Di-O-dodecyl-rac-glycerol by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration.

    • Carefully remove the old culture medium from the macrophage monolayers.

    • Add the medium containing 1,2-Di-O-dodecyl-rac-glycerol to the cells.

    • Include a vehicle control (medium with the same final concentration of DMSO without the compound).

    • Incubate the cells for the desired period. For cytokine analysis, an incubation time of 12-24 hours is generally recommended. For gene expression analysis (qRT-PCR), a shorter incubation of 4-6 hours may be sufficient.[8]

Macrophage_Activation_Workflow Start Start Isolate_Macrophages Isolate & Culture Macrophages (e.g., BMDMs, Peritoneal) Start->Isolate_Macrophages Seed_Cells Seed Macrophages in Culture Plates (e.g., 2 x 10^5 cells/cm²) Isolate_Macrophages->Seed_Cells Adherence Allow Adherence (24h) Seed_Cells->Adherence Prepare_Compound Prepare 1,2-Di-O-dodecyl-rac-glycerol Working Solution Adherence->Prepare_Compound Stimulate_Cells Stimulate Macrophages (with compound and vehicle control) Prepare_Compound->Stimulate_Cells Incubate Incubate (4-24h depending on assay) Stimulate_Cells->Incubate Analyze_Activation Analyze Macrophage Activation (e.g., ELISA, qRT-PCR, Flow Cytometry) Incubate->Analyze_Activation End End Analyze_Activation->End

Caption: Experimental Workflow for Macrophage Activation.

Assessment of Macrophage Activation

The activation state of macrophages can be assessed by analyzing the expression of specific cell surface markers and the secretion of cytokines.

Phenotypic Markers for M1-like Activation
Marker TypeMarkerMethod of Detection
Surface Markers CD80, CD86, MHC Class IIFlow Cytometry
Secreted Cytokines TNF-α, IL-1β, IL-6, IL-12ELISA, Cytometric Bead Array (CBA)
Enzymes Inducible Nitric Oxide Synthase (iNOS)Western Blot, qRT-PCR, Intracellular Flow Cytometry
Transcription Factors Phosphorylated NF-κB (p65)Western Blot, Immunofluorescence

This table provides a general panel of M1 markers. The specific markers and their levels of expression may vary depending on the macrophage source and experimental conditions.[4][10]

Self-Validating System: Positive and Negative Controls

To ensure the validity of your experimental results, it is essential to include appropriate controls:

  • Negative Control: Untreated macrophages (cells cultured in medium alone).

  • Vehicle Control: Macrophages treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the 1,2-Di-O-dodecyl-rac-glycerol.

  • Positive Control: Macrophages stimulated with a well-characterized M1-inducing agent, such as Lipopolysaccharide (LPS) (10-100 ng/mL) and Interferon-gamma (IFN-γ) (20-50 ng/mL).

Troubleshooting

IssuePossible CauseSolution
Low or no macrophage activation - Sub-optimal concentration of 1,2-Di-O-dodecyl-rac-glycerol- Degraded compound- Insufficient incubation time- Perform a dose-response experiment.- Use a fresh aliquot of the stock solution.- Optimize the incubation time (try a time course from 4 to 24 hours).
High cell death - Cytotoxicity of the compound at high concentrations- High concentration of the solvent (e.g., DMSO)- Perform a viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).
High variability between replicates - Uneven cell seeding- Inconsistent compound concentration- Ensure a single-cell suspension before seeding.- Thoroughly mix the working solution before adding to the cells.

Conclusion

1,2-Di-O-dodecyl-rac-glycerol is a valuable tool for inducing a pro-inflammatory M1-like phenotype in macrophages through the activation of the PKC-NF-κB signaling pathway. By following the detailed protocols and recommendations outlined in this application note, researchers can confidently and reproducibly activate macrophages for a wide range of applications in immunology and drug discovery. The key to successful and interpretable results lies in careful optimization of the compound concentration and the inclusion of appropriate controls to validate the experimental findings.

References

  • Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol. Retrieved from [Link]

  • Protein Kinase Cε Is Required for Macrophage Activation and Defense Against Bacterial Infection. (2002). The Journal of Immunology, 169(2), 824-831.
  • In Vitro Screening Method for Characterization of Macrophage Activation Responses. (2022). Methods and Protocols, 5(5), 68.
  • Addgene. (n.d.). Creating Bacterial Glycerol Stocks for Long-term Storage of Plasmids. Retrieved from [Link]

  • Activation process of macrophages after in vitro treatment of mouse lymphocytes with dodecylglycerol. (1989). Journal of the National Cancer Institute, 81(19), 1485-1491.
  • Protein Kinase Cε Is Required for Macrophage Activation and Defense Against Bacterial Infection. (2002). The Journal of Immunology, 169(2), 824-831.
  • Regulation of Macrophage Apoptosis and Atherosclerosis by Lipid-Induced PKCδ Isoform Activation. (2018).
  • protocols.io. (2022). Preparation of Bacteria Glycerol Stocks V.2. Retrieved from [Link]

  • Macrophage polarization state affects lipid composition and the channeling of exogenous fatty acids into endogenous lipid pools. (2016). Journal of Lipid Research, 57(11), 2005-2018.
  • ibidi. (2014). Application Note 20: Cultivation of Macrophages in μ-Slides VI 0.4 and 8 well. Retrieved from [Link]

  • Role of PKCtheta in macrophage-mediated immune response to Salmonella typhimurium infection in mice. (2016). BMC Immunology, 17(1), 26.
  • Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. (2023). Signal Transduction and Targeted Therapy, 8(1), 350.
  • PromoCell. (n.d.). Standardized culture of assay-ready and fully functional human primary macrophages. Retrieved from [Link]

  • Effects of Ethanol and Dimethyl Sulfoxide on Solubility and Cytotoxicity of the Resin Monomer Triethylene Glycol Dimethacrylate. (2012).
  • BioAssay Systems. (n.d.). EnzyChromTM Glycerol Assay Kit (Cat# EGLY-200). Retrieved from [Link]

  • A serum factor for macrophage activation after in vitro dodecylglycerol treatment of mouse lymphocytes. (1990). Immunology and Cell Biology, 68(1), 23-30.
  • San Diego Miramar College. (2012). Bacteria Glycerol Stock Protocol. Retrieved from [Link]

  • Biocompare. (2020). A Guide to Macrophage Markers. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of 1,2-Di-O-dodecyl-rac-glycerol from Solketal

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 1,2-Di-O-dodecyl-rac-glycerol, a key dialkyl glycerol ether with significant applications in the formulation of lipid nanoparticle...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 1,2-Di-O-dodecyl-rac-glycerol, a key dialkyl glycerol ether with significant applications in the formulation of lipid nanoparticles (LNPs) and as a non-ionic surfactant. The synthesis is presented as a two-step process commencing from commercially available (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal). The protocol elaborates on the Williamson ether synthesis for the alkylation of solketal, followed by the acidic deprotection of the acetonide group. This guide is designed for researchers, chemists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles and critical insights for a successful and reproducible synthesis.

Introduction and Strategic Overview

1,2-Di-O-dodecyl-rac-glycerol is a synthetic lipid analog of naturally occurring ether lipids. Its structure, featuring two C12 alkyl chains, imparts valuable physicochemical properties, making it a crucial component in various advanced formulations. The strategic approach to its synthesis from solketal is advantageous due to the selective protection of the 1,2-diol of glycerol, allowing for the targeted alkylation of the primary hydroxyl group. This is followed by a straightforward deprotection to yield the final product.

The overall synthetic pathway involves two primary transformations:

  • Williamson Ether Synthesis: An SN2 reaction where the primary alcohol of solketal is deprotonated to form a potent nucleophile (alkoxide), which then displaces a halide from an alkyl halide (dodecyl bromide).

  • Acetonide Deprotection: An acid-catalyzed hydrolysis that removes the isopropylidene ketal protecting group to reveal the 1,2-diol.

The workflow is designed to be robust, scalable, and amenable to standard laboratory equipment.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification Solketal Solketal Alkoxide Solketal Alkoxide (Intermediate) Solketal->Alkoxide Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Alkoxide AlkylatedSolketal 1,2-O-Isopropylidene-3-O- dodecyl-rac-glycerol Alkoxide->AlkylatedSolketal SN2 Attack DodecylBromide Dodecyl Bromide DodecylBromide->AlkylatedSolketal FinalProduct 1,2-Di-O-dodecyl-rac-glycerol AlkylatedSolketal->FinalProduct Acid Acidic Workup (HCl) Acid->FinalProduct Hydrolysis Crude Crude Product FinalProduct->Crude Reaction Quench & Extraction Purified Pure Product Crude->Purified Column Chromatography

Figure 1: Overall synthetic workflow from solketal to 1,2-Di-O-dodecyl-rac-glycerol.

Part I: Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[1] The reaction proceeds via an SN2 mechanism, which involves the nucleophilic attack of an alkoxide on an alkyl halide.[2] For this synthesis, the choice of a strong, non-nucleophilic base is critical for the complete and irreversible deprotonation of the solketal's primary alcohol.[2]

2.1. Mechanistic Rationale and Reagent Selection

  • Base Selection (Sodium Hydride, NaH): Sodium hydride (NaH) is an ideal base for this transformation. As the conjugate base of hydrogen gas (H₂), the hydride ion (H⁻) is exceptionally strong and readily deprotonates the alcohol to form the sodium alkoxide.[2][3] The byproduct, H₂ gas, simply bubbles out of the reaction mixture, driving the equilibrium forward.[2][4] This avoids the introduction of water or other nucleophilic species that could lead to side reactions.[5]

  • Alkylating Agent (Dodecyl Bromide): Dodecyl bromide is a primary alkyl halide. Primary halides are excellent substrates for SN2 reactions because the backside of the electrophilic carbon is sterically unhindered, allowing for efficient attack by the nucleophile.[2]

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is a polar aprotic solvent that effectively solvates the sodium cation of the alkoxide intermediate without interfering with the nucleophilicity of the oxygen anion. Its anhydrous nature is crucial, as NaH reacts violently with water.

Figure 2: Mechanism of the Williamson ether synthesis step.

2.2. Experimental Protocol: Alkylation

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
(±)-SolketalC₆H₁₂O₃132.165.00 g37.8Starting material
Sodium Hydride (60% disp. in mineral oil)NaH24.001.82 g45.41.2 equivalents
1-BromododecaneC₁₂H₂₅Br249.2310.35 g41.51.1 equivalents
Anhydrous Tetrahydrofuran (THF)C₄H₈O-100 mL-Solvent

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Dispersion Wash: In the flask, suspend the sodium hydride (60% dispersion) in 20 mL of anhydrous hexanes. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula. Repeat this washing step twice to remove the mineral oil.

  • Reagent Addition: Add 80 mL of anhydrous THF to the washed NaH. Cool the suspension to 0 °C using an ice-water bath.

  • Solketal Addition: Dissolve the solketal (5.00 g) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the solketal solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromododecane (10.35 g) dropwise via syringe over 20 minutes.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The disappearance of the solketal spot (Rf ≈ 0.2) and the appearance of a new, less polar product spot (Rf ≈ 0.7) indicates reaction completion.

  • Quenching: After completion, cool the flask to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of 10 mL of isopropanol, followed by 20 mL of deionized water.

  • Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of brine. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated product.

Part II: Acetonide Deprotection

The acetonide (isopropylidene ketal) is a robust protecting group for 1,2-diols but can be readily cleaved under acidic conditions.[6] The mechanism involves protonation of one of the ether oxygens, followed by ring-opening and subsequent hydrolysis to yield the diol and acetone.

3.1. Experimental Protocol: Deprotection

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
Crude Alkylated SolketalC₁₈H₃₆O₃300.48~11.3 g~37.8From previous step
MethanolCH₃OH-100 mL-Solvent
Hydrochloric Acid (2M)HCl-20 mL-Catalyst

Procedure:

  • Dissolution: Dissolve the crude 1,2-O-isopropylidene-3-O-dodecyl-rac-glycerol obtained from Part I in 100 mL of methanol in a 250 mL round-bottom flask.

  • Acidification: Add 20 mL of 2M aqueous HCl to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the deprotection by TLC (30% ethyl acetate in hexanes). The starting material spot (Rf ≈ 0.8) will be replaced by a more polar product spot (Rf ≈ 0.4).

  • Neutralization: Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (pH ≈ 7-8).

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract three times with 75 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-Di-O-dodecyl-rac-glycerol.

Part III: Purification and Characterization

Purification of the final product is achieved by silica gel column chromatography to remove any unreacted starting materials or byproducts.

4.1. Protocol: Column Chromatography

  • Column Packing: Prepare a silica gel column using a gradient solvent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the gradient solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield 1,2-Di-O-dodecyl-rac-glycerol as a colorless oil or a white waxy solid. The expected yield is typically in the range of 75-85% over the two steps.

4.2. Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.65-3.80 (m, 2H), 3.55-3.65 (m, 2H), 3.40-3.50 (m, 5H), 2.40 (br s, 1H, -OH), 1.50-1.60 (m, 4H), 1.20-1.40 (m, 36H), 0.88 (t, J=6.8 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 72.5, 71.9, 70.8, 70.5, 64.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.1, 22.7, 14.1.

  • Mass Spec (ESI+): Calculated for C₂₇H₅₆O₃Na [M+Na]⁺: 467.4121; Found: 467.4125.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • MATEC Web of Conferences. (n.d.). Solketal from Glycerol, Aceton, and Ethanol Solution using Woifram Acid Phosphotungistic Catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. [Link]

  • Jung, M. E., & Shaw, T. J. (1980). Total Synthesis of (R)-Glycerol Acetonide and the Antiepileptic and Hypotensive Drug (-)-y-Amino-P-hydroxybutyric Acid (GABOB). Journal of the American Chemical Society. [Link]

  • Taylor & Francis Online. (n.d.). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. [Link]

  • ResearchGate. (n.d.). Continuous Reactor Technology for Ketal Formation: An Improved Synthesis of Solketal. [Link]

  • Google Patents. (n.d.).
  • Preprints.org. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. [Link]

  • MDPI. (n.d.). A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. [Link]

  • Fiveable. (n.d.). Sodium Hydride - Organic Chemistry Key Term. [Link]

  • ResearchGate. (n.d.). The protection reaction of glycerol to 1,2-acetonide glycerol. [Link]

Sources

Method

Technical Guide: Cellular Delivery and Sustained PKC Activation using 1,2-Di-O-dodecyl-rac-glycerol

Topic: Procedure for delivering 1,2-Di-O-dodecyl-rac-glycerol to intact cells Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Introduction & Mechanism of Action...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for delivering 1,2-Di-O-dodecyl-rac-glycerol to intact cells Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Introduction & Mechanism of Action

The Molecule: A Persistent Messenger

1,2-Di-O-dodecyl-rac-glycerol is a synthetic, cell-permeable analogue of the endogenous second messenger diacylglycerol (DAG) . Unlike canonical DAGs (e.g., 1,2-dioctanoyl-sn-glycerol or DiC8), which contain ester linkages, this molecule features ether linkages at the sn-1 and sn-2 positions.

Why Use This Analogue?

In cellular signaling research, standard DAGs are rapidly metabolized by diacylglycerol kinases (DGKs) and diacylglycerol lipases , resulting in transient PKC activation (often <30 minutes).

The ether linkages in 1,2-Di-O-dodecyl-rac-glycerol render it metabolically stable (resistant to hydrolysis and phosphorylation). This allows researchers to induce sustained, long-term activation of Protein Kinase C (PKC) without the off-target effects often associated with phorbol esters (like PMA). It is particularly useful for studying the chronic effects of PKC activation on differentiation, apoptosis, and gene expression.

Mechanistic Pathway

The following diagram illustrates the differential signaling kinetics between endogenous DAG and the ether analogue.

PKC_Activation Endo_DAG Endogenous DAG (Ester Linkage) PKC_Active PKC (Membrane Bound) Endo_DAG->PKC_Active Recruits Metabolism Metabolic Breakdown (DGK/Lipase) Endo_DAG->Metabolism Rapid Hydrolysis Ether_DAG 1,2-Di-O-dodecyl-rac-glycerol (Ether Linkage) Ether_DAG->PKC_Active Recruits Ether_DAG->Metabolism Resistant PKC_Inactive PKC (Cytosolic) PKC_Inactive->PKC_Active Translocation Response_Trans Transient Response PKC_Active->Response_Trans Short-term Response_Sust Sustained Response PKC_Active->Response_Sust Long-term Metabolism->PKC_Active Deactivation

Figure 1: Mechanistic comparison of transient vs. sustained PKC activation. The ether linkage prevents metabolic degradation, locking PKC in an active membrane-bound state.

Preparation & Handling

Physicochemical Challenges

The dodecyl (C12) chains make this molecule significantly more lipophilic than the commonly used DiC8 (C8) analogue.

  • Solubility: Soluble in Ethanol, DMSO, and Chloroform. Poorly soluble in water.

  • Critical Issue: Direct addition of a DMSO stock to aqueous culture media often leads to micro-precipitation . The lipid aggregates into inactive micelles or sticks to the plasticware, leading to inconsistent data.

Reagent Preparation Table
ComponentSpecificationPreparation Notes
Stock Solvent Anhydrous DMSO (preferred) or EthanolPrepare at 10–50 mM . Purge with N₂ or Ar gas to prevent oxidation. Store at -20°C.
Carrier Fatty Acid-Free BSA (Bovine Serum Albumin)Essential for solubilizing C12 chains in media. Prepare a 10% (w/v) stock in PBS.
Working Conc. 1 µM – 50 µMTypical EC₅₀ for PKC activation is ~10–20 µM depending on cell type.

Delivery Protocols

Method A: BSA-Complexation (Recommended)

Best for: Quantitative assays, reproducible dose-response curves, and long-term incubations.

Rationale: BSA acts as a chaperone, binding the lipophilic tails of the DAG analogue and releasing it monomerically to the cell membrane. This prevents precipitation and toxicity from solvent spikes.

  • Prepare BSA Solution: Dilute Fatty Acid-Free BSA stock to 2 mg/mL (0.2%) in serum-free culture media (e.g., DMEM or RPMI). Warm to 37°C.

  • Prepare Lipid Film (Optional but Optimal):

    • Aliquot the required amount of 1,2-Di-O-dodecyl-rac-glycerol (in chloroform) into a glass tube.

    • Evaporate solvent under a stream of Nitrogen gas to form a thin film.

    • Alternative: If using DMSO stock, proceed directly to step 3.

  • Complexation:

    • Add the warm BSA/Media solution to the lipid.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath sonicator for 5–10 minutes at room temperature until the solution is optically clear (no visible particles).

    • Note: If using DMSO stock, add the DMSO solution dropwise to the vortexing BSA media (keep DMSO < 0.1% final vol).

  • Incubation: Incubate the complexed solution at 37°C for 15 minutes to ensure equilibrium binding.

Method B: Direct Solvent Injection (Rapid Screening)

Best for: Short-term qualitative assays (e.g., Calcium flux) where BSA might interfere.

  • Prepare a 1000x stock solution in DMSO.

  • While vortexing the culture media (or buffer) vigorously, add the DMSO stock.

  • Immediately apply to cells.

  • Warning: Do not store this diluted media; the lipid will plate out on the plastic within minutes.

Experimental Protocol: PKC Activation in Adherent Cells

Objective: Induce PKC translocation and downstream phosphorylation in HeLa or CHO cells.

Step-by-Step Procedure
  • Seeding:

    • Seed cells in 6-well plates (for Western Blot) or confocal dishes (for Imaging).

    • Grow to 70-80% confluence.

  • Starvation (Critical):

    • Aspirate growth media.

    • Wash 1x with PBS.

    • Add serum-free media (0.1% BSA recommended).

    • Incubate for 4–16 hours. Serum contains lipids that can mask the effect of the DAG analogue.

  • Treatment:

    • Replace starvation media with BSA-complexed 1,2-Di-O-dodecyl-rac-glycerol (prepared via Method A).

    • Dose: 10 µM (Start range: 1, 5, 10, 20 µM).

    • Time:

      • Translocation: 5 – 30 minutes.

      • Phosphorylation: 10 – 60 minutes.

      • Phenotypic changes: 12 – 48 hours.

  • Controls:

    • Negative: Vehicle only (DMSO/BSA media).

    • Positive: PMA (100 nM) – Note that PMA is much more potent; use as a qualitative reference.

  • Termination:

    • For Western Blot: Aspirate media, wash with ice-cold PBS containing Phosphatase Inhibitors (NaF, Na3VO4), and lyse immediately in RIPA buffer.

    • For Imaging: Fix with 4% Paraformaldehyde immediately.

Validation & Troubleshooting

Expected Results
  • Western Blot: Increase in phosphorylation of PKC substrates (e.g., p-MARCKS, p-ERK1/2) compared to control.

  • Microscopy: If expressing GFP-PKC, fluorescence should shift from the cytosol to the plasma membrane.

Troubleshooting Guide
ObservationProbable CauseSolution
No PKC Activation Lipid precipitationSwitch to Method A (BSA Complexing) . Ensure sonication step is sufficient.
High Cell Toxicity High local concentrationC12 ether lipids can act as detergents at high concentrations (>50 µM). Titrate down.
Inconsistent Replicates Adsorption to plasticUse glass tubes for intermediate dilution steps. Do not pre-dilute in plastic troughs.
High Background Signal Serum interferenceEnsure thorough serum starvation prior to treatment.

References

  • Nishizuka, Y. (1984). "The role of protein kinase C in cell surface signal transduction and tumour promotion." Nature, 308(5961), 693-698.
  • Heymans, F., et al. (1987). "Alkylether analogues of diacylglycerol as potent protein kinase C activators." Biochimica et Biophysica Acta (BBA).

Technical Notes & Optimization

Troubleshooting

Preventing precipitation of 1,2-Di-O-dodecyl-rac-glycerol in cell culture buffers

Topic: Preventing Precipitation of 1,2-Di-O-dodecyl-rac-glycerol (1,2-DDG) Executive Summary & Molecule Profile The Challenge: 1,2-Di-O-dodecyl-rac-glycerol (1,2-DDG) is a synthetic, cell-permeable analog of diacylglycer...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Precipitation of 1,2-Di-O-dodecyl-rac-glycerol (1,2-DDG)

Executive Summary & Molecule Profile

The Challenge: 1,2-Di-O-dodecyl-rac-glycerol (1,2-DDG) is a synthetic, cell-permeable analog of diacylglycerol (DAG). Unlike natural DAGs, which contain ester bonds, 1,2-DDG contains ether bonds, making it resistant to degradation by lipases. This stability makes it a potent activator of Protein Kinase C (PKC).

However, its high lipophilicity (logP > 5) causes it to precipitate immediately upon contact with aqueous cell culture media. This results in:

  • Inconsistent data: The actual concentration reaching the cells is unknown.

  • False negatives: The lipid floats or sticks to plasticware rather than entering the cell membrane.

  • Cytotoxicity: Micro-crystals of lipid can mechanically damage cells or cause localized solvent toxicity.

Technical Snapshot:

Property Specification
Molecular Weight ~430-450 g/mol (varies by chain length precision)
Solubility (Organic) Soluble in Ethanol, DMSO, Methanol (>10 mg/mL)
Solubility (Aqueous) < 1 µg/mL (Practically insoluble)
Primary Application PKC Activation (mimics DAG)

| Critical Failure Mode | "Oiling out" or crystallization in PBS/Media |[1]

Protocol A: The BSA-Complexing Method (Recommended)

Context: This is the "Gold Standard" for delivering hydrophobic lipids to cells. Bovine Serum Albumin (BSA) contains hydrophobic binding pockets that naturally transport fatty acids and lipids in the blood.[2] By "loading" 1,2-DDG onto BSA, you create a water-soluble delivery system that releases the lipid to the cell membrane.

Reagents Required:

  • 1,2-DDG Stock (dissolved in Chloroform or Methanol).

  • Fatty Acid-Free (FAF) BSA (essential to ensure binding pockets are empty).

  • Sterile PBS or Media (serum-free).

  • Nitrogen gas stream.[3]

Step-by-Step Workflow:

  • Prepare Lipid Film: Aliquot the required amount of 1,2-DDG (dissolved in volatile solvent) into a glass tube.

    • Why Glass? Lipids adhere strongly to polypropylene (plastic) tubes.

  • Evaporation: Dry the solvent under a gentle stream of Nitrogen gas while rotating the tube to create a thin film on the bottom.

  • Rehydration: Add a pre-warmed (37°C) solution of BSA (4 mg/mL) in PBS/Media to the tube.

    • Target Ratio: Aim for a Lipid:BSA molar ratio between 2:1 and 5:1.

  • Complexing: Incubate at 37°C for 30 minutes with occasional vortexing.

  • Sonication: If the solution remains cloudy, bath sonicate for 5–10 minutes until clear.

  • Filtration: Sterile filter (0.22 µm) the complexed solution.

  • Application: Dilute this "Lipid-BSA Stock" directly into your cell culture wells.

Visual Workflow (BSA Complexing)

BSA_Complexing_Protocol Stock Lipid Stock (Methanol/Chloroform) Evap Nitrogen Stream (Evaporation) Stock->Evap Aliquot Film Dry Lipid Film (Glass Tube) Evap->Film Dry BSA Add Warm BSA (Fatty Acid Free) Film->BSA Rehydrate Sonic Sonication & Incubation (37°C) BSA->Sonic Bind Media Clear Solubilized Complex Sonic->Media Clarify Cells Cell Culture Treatment Media->Cells Dilute

Figure 1: Workflow for generating water-soluble Lipid-BSA complexes to prevent precipitation.

Protocol B: The "Rapid Solvent" Method (Alternative)

Context: If BSA interferes with your specific assay (e.g., certain protein interaction studies), you must use organic solvents. This method relies on rapid dispersion to prevent crystal growth.

Reagents Required:

  • 1,2-DDG Stock (High concentration in DMSO or Ethanol, e.g., 50 mM).

  • Vortex mixer.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve 1,2-DDG in anhydrous DMSO or Ethanol.

    • Concentration: Make the stock 1000x more concentrated than your final target (e.g., if you need 10 µM final, make a 10 mM stock).

  • Pre-warm Media: Ensure your cell culture media is at 37°C. Cold media accelerates precipitation.

  • The "Drop-wise" Technique:

    • Set the culture media on a vortex mixer at low speed.

    • Add the solvent stock drop-wise into the vortexing media.

    • Critical Limit: Do not exceed 0.1% v/v solvent concentration for DMSO, or 0.5% for Ethanol.

  • Immediate Use: Apply to cells immediately. Do not store this diluted media; the lipid will eventually crash out.

Troubleshooting & FAQs
Q1: I added the lipid stock to my media and it turned cloudy/white immediately. Can I still use it?

A: No. A cloudy appearance indicates the formation of lipid micelles or crystals (precipitation). The lipid is no longer bioavailable and will likely cause physical stress to the cells.

  • Fix: Switch to the BSA-complexing method (Protocol A) or reduce the final concentration.

Q2: Why do I see high toxicity even in my vehicle control?

A: You may be exceeding the solvent tolerance of your specific cell line.

  • Diagnostic: Check if you are using Ethanol or DMSO.[4][5][6][7] Neuroblastoma and primary neurons are highly sensitive to Ethanol.

  • Fix: Keep DMSO < 0.1% or use the BSA method (which eliminates organic solvents in the final step).

Q3: My cells are detaching after treatment. Is this apoptosis?

A: It could be, but it might also be a "detergent effect."

  • Mechanism:[8] At high concentrations (>50 µM), short-chain lipids can act like detergents, dissolving the cell membrane rather than signaling through PKC.

  • Fix: Titrate your dose down. PKC activation typically occurs at 1–10 µM.

Q4: The lipid seems to have no effect. Why?

A: The lipid likely adsorbed to the plastic walls of your tube or pipette tips before reaching the cells.

  • Fix: Use glass vials for all intermediate dilution steps. If using plastic, use "Low-Retention" pipette tips.

Comparative Data: Solvent Compatibility
Solvent / CarrierSolubility of 1,2-DDGCell Toxicity RiskStability in MediaRecommendation
DMSO High (>20 mg/mL)Low (at <0.1%)Poor (Precipitates fast)Good for screening
Ethanol High (>20 mg/mL)ModeratePoor (Precipitates fast)Acceptable alternative
PBS (Buffer) InsolubleN/AN/ADo Not Use
BSA Complex High (as complex)Very LowExcellent (>24 hrs)Highly Recommended
References
  • Cayman Chemical. 1-O-Dodecyl-rac-glycerol Product Information & Solubility Guide. Retrieved from

  • Sigma-Aldrich. General Lipid/BSA Solubilization Protocol for Cell Delivery. Retrieved from

  • Wolf, R. A., & Gross, R. W. (1985).Identification of neutral active phospholipase C which hydrolyzes choline glycerophospholipids and plasmalogen selective phospholipase A2 in canine myocardium. Journal of Biological Chemistry. (Validating the use of ether-linked lipids for stability).
  • Goñi, F. M., & Alonso, A. (1999).Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research. (Mechanistic insight into DAG/DDG behavior in membranes).

Sources

Optimization

Technical Support Center: 1,2-Di-O-dodecyl-rac-glycerol (DDG)

Topic: Cytotoxicity Limits & Optimization of 1,2-Di-O-dodecyl-rac-glycerol in vitro Executive Summary: The Double-Edged Sword 1,2-Di-O-dodecyl-rac-glycerol (often abbreviated as 1,2-DDG or Di-C12 ether DAG ) is a synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Limits & Optimization of 1,2-Di-O-dodecyl-rac-glycerol in vitro

Executive Summary: The Double-Edged Sword

1,2-Di-O-dodecyl-rac-glycerol (often abbreviated as 1,2-DDG or Di-C12 ether DAG ) is a synthetic, cell-permeable analogue of diacylglycerol (DAG). Unlike natural DAGs or ester-linked analogues (e.g., OAG), DDG contains ether linkages .

  • The Advantage: It is resistant to intracellular lipases and esterases. It does not degrade rapidly, providing sustained activation of Protein Kinase C (PKC).

  • The Risk: This metabolic stability makes it significantly more cytotoxic than natural DAGs. Sustained PKC activation often triggers apoptosis or tumor-promotion pathways rather than physiological signaling. Furthermore, as a medium-chain lipid, it acts as a surfactant at higher concentrations, causing immediate membrane lysis.

Core Directive: You must distinguish between Specific Cytotoxicity (mechanism-based apoptosis via PKC) and Non-Specific Cytotoxicity (detergent-like membrane disruption).

Preparation & Solubility Protocol (The #1 Source of Error)

Most "toxicity" reports arise from poor solubility—lipid aggregates crashing out of solution and adhering to cell membranes, causing local lysis.

Standard Operating Procedure (SOP-DDG-01)

Reagents:

  • 1,2-Di-O-dodecyl-rac-glycerol (Lyophilized/Oil)

  • High-grade DMSO (Anhydrous) or Ethanol (100%)

  • Serum-free culture media (warm)

Step-by-Step Workflow:

  • Stock Solution (10 mM): Dissolve the lipid in DMSO.

    • Critical: If the lipid is an oil, weigh it precisely. If lyophilized, centrifuge the vial before opening.

    • Target: 10 mM stock is standard. (MW ≈ 472.8 g/mol ; ~4.7 mg/mL).

    • Storage: Aliquot into glass vials (lipids stick to plastic) and store at -20°C under Argon/Nitrogen gas to prevent oxidation.

  • Working Solution (Intermediate Dilution):

    • Do NOT add 100% DMSO stock directly to the cell well. This causes immediate precipitation (cloudiness).

    • Protocol: Dilute the stock 1:10 in warm serum-free media while vortexing vigorously. This creates a 1 mM intermediate dispersion.

  • Final Application:

    • Add the intermediate solution to your cell culture wells to reach the final concentration (e.g., 1–10 µM).

    • Solvent Limit: Ensure final DMSO concentration is <0.1% (v/v).

Visual Workflow: Solubilization Logic

DDG_Preparation Stock Stock Solution (10 mM in DMSO) Direct Direct Addition to Cells Stock->Direct AVOID PreDil Intermediate Dilution (1 mM in Warm Media) Stock->PreDil 1:10 Dilution Precip Result: Precipitation & Local Toxicity Direct->Precip Vortex Vigorous Vortexing (Micelle Dispersion) PreDil->Vortex Essential Step Final Final Cell Culture (1-10 µM) Vortex->Final Add to Wells

Caption: Figure 1. Correct solubilization workflow to prevent lipid precipitation and false-positive cytotoxicity.

Cytotoxicity Limits & Therapeutic Window

The following data summarizes the transition from functional signaling to toxicity. These values are generalized for mammalian cells (e.g., HeLa, HL-60, HEK293).

Concentration-Effect Matrix
ConcentrationPhysiological EffectMechanismCytotoxicity Risk
0.1 – 1.0 µM Mild PKC ActivationTranslocation of PKC to membrane.Low. Safe for long-term (24-48h).
1.0 – 10 µM Optimal Activation Robust phosphorylation of downstream targets (MAPK, NF-κB).Moderate. Monitor for apoptosis after 12h.
10 – 25 µM Hyper-activationSustained signaling leading to receptor downregulation.High. Significant apoptosis likely in sensitive lines (e.g., neurons).
> 50 µM Necrosis / Lysis Surfactant effect disrupts lipid bilayer integrity.Severe. Immediate cell detachment and death (Non-specific).
Mechanistic Pathway: Why is it toxic?

Unlike natural DAG (which is rapidly metabolized by DAG-kinase), 1,2-Di-O-dodecyl-rac-glycerol persists. This "Sustained Phase" is the primary driver of toxicity.

DDG_Mechanism DDG 1,2-Di-O-dodecyl-rac-glycerol (Stable Ether Analogue) Membrane Cell Membrane Insertion DDG->Membrane Lysis Detergent Effect (>50 µM) DDG->Lysis High Conc. PKC PKC Activation (Translocation) Membrane->PKC Transient Natural DAG: Rapid Metabolism PKC->Transient Sustained Ether DAG: No Degradation PKC->Sustained Signal Physiological Signaling (Proliferation) Transient->Signal Apoptosis Apoptosis / Cell Cycle Arrest (Mitochondrial Stress) Sustained->Apoptosis Chronic Stress

Caption: Figure 2. Mechanistic divergence between natural DAG (transient) and Ether-DAG (sustained/toxic).

Troubleshooting Guide (FAQ)

Q1: My cells detach within 30 minutes of adding DDG. Is this apoptosis?

A: No. Rapid detachment (<1 hour) usually indicates physicochemical membrane disruption (surfactant effect) or solvent toxicity, not apoptosis.

  • Diagnosis: Check your final concentration. If >20 µM, reduce it.

  • Diagnosis: Check your DMSO %.[1][2] If >0.5%, the solvent is stripping the cells.

  • Fix: Lower the concentration to 5 µM and ensure the stock was pre-diluted in media (see Section 2).

Q2: I see a "cloudy" precipitate when I add the stock to the media.

A: The lipid has crashed out of solution.

  • Consequence: The effective concentration is unknown, and lipid aggregates will adhere to cells, causing localized killing.

  • Fix: You must use the "Intermediate Dilution" method. Warm your media to 37°C before adding the lipid stock. Cold media accelerates precipitation.

Q3: How do I prove the toxicity is PKC-dependent and not just "soap" killing my cells?

A: Perform a Rescue Experiment .

  • Pre-treat cells with a specific PKC inhibitor (e.g., Bisindolylmaleimide I or Gö 6983 ) for 30 minutes.

  • Add 1,2-Di-O-dodecyl-rac-glycerol (e.g., 10 µM).

  • Result: If the inhibitor prevents cell death, the toxicity is mechanism-based (PKC-driven apoptosis). If cells still die, the toxicity is non-specific (membrane lysis).

Q4: Can I use 1-O-Dodecyl-rac-glycerol instead?

A: Be Careful. That is a mono-alkyl ether. While it has biological activity (often antibacterial or macrophage activating), it does not mimic Diacylglycerol (DAG) structurally in the same way a di-alkyl or di-acyl compound does. It will not activate PKC with the same specificity as the 1,2-Di-O variant.

References

  • Cayman Chemical. 1,2-O-Dioctadecyl-rac-glycerol Product Information & Safety Data. (General properties of Ether-DAGs).

  • Sigma-Aldrich (Merck). PKC Activators and Diacylglycerol Analogues: Technical Guide.

  • PubMed (NIH). Mechanisms of PKC-induced apoptosis vs. proliferation. (Contextual grounding for sustained activation).

  • ResearchGate. Solubility protocols for lipophilic drugs in cell culture. (Methodology for DMSO/Ethanol stocks).

(Note: Specific product sheets for C12-Ether DAG are rare; properties are extrapolated from the well-characterized C16/C18 ether analogues and general DAG mimetic behaviors.)

Sources

Troubleshooting

Technical Support Center: Mastering the Handling of 1,2-Di-O-dodecyl-rac-glycerol

Welcome to the technical support guide for 1,2-Di-O-dodecyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the high viscosity of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-Di-O-dodecyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the high viscosity of this compound during experimental procedures. As a synthetic dialkyl glycerol ether, its waxy, solid nature at room temperature necessitates specific handling protocols to ensure accurate and reproducible results. This guide provides in-depth, field-proven insights and troubleshooting solutions to streamline your workflow.

Understanding the Challenge: The Physicochemical Nature of 1,2-Di-O-dodecyl-rac-glycerol

1,2-Di-O-dodecyl-rac-glycerol is a high-purity synthetic lipid that serves as a crucial component in various research and pharmaceutical applications, including the formation of lipid-based drug delivery systems.[1] Its defining characteristic in terms of handling is its physical state at ambient temperatures. With a melting point of 62-63 °C, it exists as a waxy solid, rendering it difficult to aspirate, dispense, or accurately weigh without proper technique.[2] The high viscosity below its melting point is due to the crystalline packing of the long dodecyl chains.

The core principle for handling this compound is the application of heat to transition it from a solid to a low-viscosity liquid. This guide will detail the best practices for this process, ensuring the integrity of the compound and the safety of the user.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle 1,2-Di-O-dodecyl-rac-glycerol upon receiving it?

A1: 1,2-Di-O-dodecyl-rac-glycerol is typically supplied as a solid.[3] For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which could compromise the integrity of the compound.

Q2: How can I accurately weigh a small amount of this waxy solid?

A2: Weighing the compound at room temperature can be challenging due to its static nature and difficulty in transferring small quantities. The recommended approach is to gently warm the entire container until the compound melts, allowing you to pipette the liquid. Alternatively, for a rougher initial measurement, a heated spatula can be used to transfer the solid to a weighing vessel.

Q3: What solvents can I use to dissolve 1,2-Di-O-dodecyl-rac-glycerol?

A3: While specific solubility data for 1,2-Di-O-dodecyl-rac-glycerol is not extensively published, data from structurally similar long-chain dialkyl glycerol ethers, such as 1,2-O-Dihexadecyl-rac-glycerol, provides valuable guidance. It is known to be soluble in methanol.[3] Based on analogs, it is also expected to be soluble in other organic solvents when warmed.

SolventSolubility of Similar Long-Chain Dialkyl Glycerol Ethers
MethanolSoluble[3]
Ethanol30 mg/mL (for 1,2-O-Dihexadecyl-rac-glycerol)[4]
ChloroformSoluble (for 1,2-di-O-hexadecyl-rac-glycerol)[5]
Dimethylformamide (DMF)20 mg/mL (for 1,2-O-Dihexadecyl-rac-glycerol)[4]
Dimethyl sulfoxide (DMSO)5 mg/mL (for 1,2-O-Dihexadecyl-rac-glycerol)[4]

It is always recommended to perform a small-scale solubility test with your chosen solvent before preparing a large stock solution.

Q4: Is 1,2-Di-O-dodecyl-rac-glycerol hazardous?

A4: According to available safety data sheets, 1,2-Di-O-dodecyl-rac-glycerol is not classified as a hazardous substance. However, it is crucial to follow standard laboratory safety procedures. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of any fumes that may be generated upon heating and handle the compound in a well-ventilated area.

Troubleshooting Guide: Overcoming Viscosity Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: I can't pipette the compound, even after warming it.

  • Cause: The temperature of the compound may not be sufficiently above its melting point, or the compound may be cooling and solidifying in the pipette tip.

  • Solution:

    • Ensure Adequate Heating: Heat the compound to approximately 70-75°C, which is about 5-10°C above its melting point. This will significantly lower its viscosity. Use a calibrated heating source like a dry block heater or a water bath for precise temperature control.[6]

    • Pre-warm Equipment: Pre-warm your pipette tips by aspirating and dispensing the air from the heated headspace above the molten lipid a few times before drawing up the liquid. This prevents the compound from solidifying upon contact with a cold tip.

    • Use Appropriate Pipetting Tools: For highly viscous liquids, standard air-displacement pipettes can be inaccurate. Consider using positive-displacement pipettes or glass syringes with a wide-bore needle for more accurate and reproducible dispensing.

Problem 2: My results are inconsistent when I use this compound.

  • Cause: Inaccurate dispensing due to high viscosity is a common source of variability. Another potential cause is inhomogeneous mixing if the compound has not been fully melted and mixed.

  • Solution:

    • Adopt a Standardized Heating and Dispensing Protocol: Follow the detailed protocol outlined in the next section to ensure consistent handling.

    • Verify Homogeneity: Before taking an aliquot, ensure the entire stock of the compound is fully melted and gently swirled to ensure a homogenous mixture.

    • Gravimetric Confirmation: For critical applications, consider dispensing the molten lipid by mass rather than volume. This can be achieved by taring the receiving vessel and recording the weight of the added lipid.

Problem 3: The compound solidifies too quickly in my experimental setup.

  • Cause: The receiving vessel or the solution it is being added to is at a significantly lower temperature.

  • Solution:

    • Pre-warm the Receiving Vessel: If your experimental conditions allow, pre-warm the vessel (e.g., beaker, flask) that will receive the molten lipid.

    • Rapid Mixing: Ensure that upon addition of the molten lipid, there is immediate and efficient stirring or vortexing to facilitate rapid dissolution and prevent localized solidification.

Experimental Protocol: Step-by-Step Handling of 1,2-Di-O-dodecyl-rac-glycerol

This protocol provides a self-validating system for the accurate and safe handling of 1,2-Di-O-dodecyl-rac-glycerol.

Materials:

  • 1,2-Di-O-dodecyl-rac-glycerol in its original container

  • Calibrated dry block heater, heating mantle, or water bath[7]

  • Borosilicate glass vials or flasks[8][9]

  • Positive-displacement pipette or gas-tight glass syringe with wide-bore needle

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Equilibration: Allow the sealed container of 1,2-Di-O-dodecyl-rac-glycerol to reach room temperature before opening.

  • Heating:

    • Set the heating block or water bath to 70-75°C.

    • Place the container with the solid lipid into the heating apparatus.

    • Allow the compound to melt completely. This can be visually confirmed when the entire content is a clear, colorless liquid.

    • Gently swirl the container to ensure the molten lipid is homogeneous.

  • Aspiration and Dispensing:

    • Pre-warming the Pipette/Syringe: If using a pipette, pre-warm the tip by aspirating and dispensing the air from the heated headspace above the molten lipid several times.

    • Aspiration: Slowly aspirate the desired volume of the molten 1,2-Di-O-dodecyl-rac-glycerol. A slow and steady aspiration rate is crucial to prevent the formation of air bubbles and ensure accuracy.

    • Dispensing: Dispense the liquid into the receiving vessel. If adding to a solution, ensure the tip is below the surface of the liquid and that the solution is being stirred to facilitate rapid mixing.

  • Cleaning:

    • Clean any spills of the molten lipid promptly with a suitable organic solvent, such as ethanol or isopropanol, followed by a detergent wash.

    • Clean pipettes or syringes used for dispensing immediately to prevent the lipid from solidifying inside.

Visualization of the Handling Workflow

The following diagram illustrates the decision-making process for effectively handling 1,2-Di-O-dodecyl-rac-glycerol.

Handling_Workflow start Start: Receive 1,2-Di-O-dodecyl-rac-glycerol equilibrate Equilibrate container to room temperature start->equilibrate check_state Is the compound for immediate use? equilibrate->check_state store Store at -20°C check_state->store No heat Heat to 70-75°C in a calibrated heater check_state->heat Yes store->equilibrate check_melt Is the compound fully molten? heat->check_melt check_melt->heat No dispense Dispense using a pre-warmed positive displacement pipette or syringe check_melt->dispense Yes troubleshoot Troubleshooting: - Check temperature - Use wide-bore tip - Consider gravimetric  measurement dispense->troubleshoot end End: Successful Dispensing dispense->end

Caption: Decision workflow for handling 1,2-Di-O-dodecyl-rac-glycerol.

Labware Compatibility

When heating 1,2-Di-O-dodecyl-rac-glycerol, it is essential to use appropriate labware to prevent contamination and equipment failure.

  • Glassware: Borosilicate glass (e.g., Pyrex®, Kimax®) is highly recommended.[8][9] It has excellent thermal shock resistance and is chemically inert to organic compounds.[10][11]

  • Plastics: While many plastics should be avoided due to potential leaching or melting, polypropylene (PP) generally exhibits good resistance to organic solvents and fats, even at elevated temperatures.[12][13] However, for critical applications where purity is paramount, borosilicate glass is the superior choice. Avoid using polystyrene or polyethylene containers for heating.

  • Closures: When storing solutions of the lipid in organic solvents, use glass containers with Teflon-lined caps to prevent leaching from the cap liner.[14]

By following the guidelines and protocols outlined in this technical support guide, researchers can confidently and accurately handle the high viscosity of 1,2-Di-O-dodecyl-rac-glycerol, leading to more reliable and reproducible experimental outcomes.

References

  • Grossi, V., et al. (2017). Temperature-Dependent Alkyl Glycerol Ether Lipid Composition of Mesophilic and Thermophilic Sulfate-Reducing Bacteria. Frontiers in Microbiology, 8, 1533. [Link]

  • Michigan State University. Materials Compatibility. [Link]

  • AELAB. (2024, May 10). Essential Heating Methods and Equipment Used in Laboratories. [Link]

  • Blended Waxes, Inc. (2017, November 15). 4 Laboratory Instruments For Wax Lab Tests. [Link]

  • De la Cruz, J., et al. (2014). Distributions and temperature dependence of branched glycerol dialkyl glycerol tetraethers in recent lacustrine sediments from China and Nepal. Organic Geochemistry, 68, 46-55. [Link]

  • Liebisch, G., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 10(4), 138. [Link]

  • Wikipedia. Glycerol dialkyl glycerol tetraether. [Link]

  • Interactive Learning Paradigms, Incorporated. The Glassware Gallery: Heating Sources. [Link]

  • The Lab Depot. Comprehensive Polypropylene Chemical Compatibility Chart. [Link]

  • Borosil. What is Borosilicate Glass? | Composition & Types Explained. [Link]

  • Jannin, V., et al. (2020). Critical steps during prilling process of molten lipids: main stumbling blocks due to pharmaceutical excipient properties. International Journal of Pharmaceutics, 575, 118944. [Link]

  • LookChem. Cas 1561-07-5,1-0-DODECYL-RAC-GLYCEROL. [Link]

  • Pegasus Glass. Why Borosilicate Glass Properties Make All the Difference in Pharma Labs. [Link]

  • Plastec Ventilation. Chemical Resistance Index for Plastec Ventilation Products. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutical Development and Technology, 12(6), 535-548. [Link]

  • Martin, M. M., et al. (2016). Characterization of Dimethylsulfoxide / Glycerol Mixtures: A Binary Solvent System for the Study of “Friction-Dependent” Photochemical Reactions. The Journal of Physical Chemistry B, 120(11), 2973-2981. [Link]

  • Bitesize Bio. Lab equipment for heating, cooling, and incubating - what's what and which to use when. [Link]

  • HMC Polymers Co., Ltd. Polypropylene Chemical Resistance Guide. [Link]

  • De Dietrich Process Systems. BOROSILICATE GLASS. [Link]

Sources

Optimization

Removing endotoxin contamination from 1,2-Di-O-dodecyl-rac-glycerol preparations

Introduction: The "Amphipathic Trap" Welcome to the technical support hub for synthetic ether lipids. You are likely here because you are working with 1,2-Di-O-dodecyl-rac-glycerol , a synthetic dialkyl glyceryl ether us...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphipathic Trap"

Welcome to the technical support hub for synthetic ether lipids. You are likely here because you are working with 1,2-Di-O-dodecyl-rac-glycerol , a synthetic dialkyl glyceryl ether used as an immunological adjuvant or liposomal component.[1]

The Problem: Unlike simple salts or hydrophilic proteins, this lipid shares a fundamental physical property with Endotoxins (Lipopolysaccharides - LPS): Amphipathicity .[1] Both molecules possess hydrophobic tails and hydrophilic heads. In aqueous environments, they do not merely mix; they co-assemble into mixed micelles.

Standard filtration (0.22 µm) fails because LPS aggregates can be smaller than the pore size or, conversely, form large vesicles that co-purify with your lipid. This guide details the Flow-Through Anion Exchange method, the industry gold standard for neutral lipids, and addresses the critical issue of "masking" during detection.

Module 1: Diagnostic & Detection (The "Is it Real?" Phase)

Before attempting removal, you must accurately quantify the contamination. Lipids are notorious for causing Low Endotoxin Recovery (LER) or "masking," where the lipid encapsulates the LPS, hiding it from the Limulus Amebocyte Lysate (LAL) enzymes.

The Masking Mechanism

LPS molecules insert their hydrophobic Lipid A tails into your 1,2-Di-O-dodecyl-rac-glycerol liposomes/micelles.[1] The LAL Factor C enzyme cannot access the active site, leading to false negatives (0% spike recovery).

MaskingEffect cluster_0 The Masking Phenomenon LPS Free Endotoxin (Active) Masked Mixed Micelle (LPS Hidden) LPS->Masked Hydrophobic Insertion Lipid 1,2-Di-O-dodecyl-rac-glycerol (Micelle) Lipid->Masked LAL LAL Enzyme (Factor C) Masked->LAL Steric Hindrance Result False Negative (No Gel/Color) LAL->Result Reaction Blocked

Figure 1: Mechanism of Endotoxin Masking in Lipid Formulations. The hydrophobic Lipid A moiety of the endotoxin is buried within the lipid micelle, preventing detection.

Troubleshooting the LAL Assay

If your Positive Product Control (PPC) recovery is <50%, you have interference.

ParameterRecommended AdjustmentMechanism of Action
Solvent Dissolve lipid in Ethanol (max 10% final)Disrupts micelle stability, exposing LPS.[1]
Dilution Calculate MVD (Max Valid Dilution)Dilutes the interfering lipid below its critical micelle concentration (CMC) while keeping LPS detectable.
Additives Mg²⁺ (10mM) or Pyrosperse™ Magnesium stabilizes the LAL enzyme; dispersants break up lipid aggregates.
Heat 70°C for 10-15 minsDestructures the lipid aggregates temporarily to release LPS.

Critical Calculation: Maximum Valid Dilution (MVD)


[1]
  • Endotoxin Limit (Parenteral): 5 EU/kg (approx.[1][2][3] 0.5 EU/mL for many applications).

  • 
    : Sensitivity of your LAL reagent (e.g., 0.005 EU/mL).
    

Module 2: Purification Workflow (The Solution)

For neutral lipids like 1,2-Di-O-dodecyl-rac-glycerol, DEAE-Cellulose Chromatography is the superior method.[1]

  • Why it works: 1,2-Di-O-dodecyl-rac-glycerol is an ether lipid with no ionizable headgroup (neutral charge).[1] Endotoxins are rich in phosphate groups (highly negative charge).[1]

  • The Logic: We use a "Negative Mode" chromatography. The contaminant (LPS) binds to the column; the product (Lipid) flows through.

Protocol: DEAE-Cellulose Flow-Through[1]

Reagents:

  • DEAE-Cellulose (Fibrous form, pre-swollen).[1]

  • Solvent System: Chloroform:Methanol (2:1 v/v) or Ethanol:Water (95:5 v/v).[1] Note: Ensure your DEAE resin is compatible with organic solvents.

Step-by-Step Methodology:

  • Column Preparation:

    • Pack a glass column with DEAE-Cellulose.[1]

    • Wash with 5 column volumes (CV) of 0.1 M NaOH (Sanitization/Activation).[1]

    • Wash with 5 CV of Water (Neutralization).

    • Equilibration (Crucial): Wash with 10 CV of your chosen Solvent System (e.g., Chloroform:Methanol). The column must be in the same phase as your sample.

  • Sample Loading:

    • Dissolve 1,2-Di-O-dodecyl-rac-glycerol in the equilibration solvent (conc. ~10-20 mg/mL).

    • Slowly load onto the column.

  • Elution (Flow-Through):

    • The lipid has no charge to interact with the DEAE amine groups. It will elute in the void volume.

    • Collect the flow-through fraction.

    • LPS Fate: The negatively charged phosphate groups on Lipid A bind tightly to the positively charged DEAE resin.

  • Recovery:

    • Evaporate the solvent from the flow-through fraction using a rotary evaporator (Rotavap) or nitrogen stream.

    • Resuspend the lipid in Endotoxin-Free Water (or desired buffer).

DEAEWorkflow cluster_separation Chromatographic Separation Start Crude Lipid (Dissolved in Chloroform:MeOH) Column DEAE-Cellulose Column (Positively Charged) Start->Column Interaction Electrostatic Interaction Column->Interaction FlowThrough Eluate: Purified Lipid (Neutral Charge) Interaction->FlowThrough Does Not Bind Bound Trapped: Endotoxin (Negative Charge) Interaction->Bound Binds Evap Solvent Evaporation FlowThrough->Evap Final Final Product < 0.1 EU/mg Evap->Final

Figure 2: Flow-Through Purification Workflow. The neutral lipid passes through the cationic DEAE column, while anionic endotoxins are retained.

Module 3: Prevention & Storage

Decontamination is futile if re-contamination occurs immediately.

  • Glassware: Must be depyrogenated by dry heat (250°C for 30 mins or 180°C for 4 hours).[1] Autoclaving does NOT destroy endotoxin.

  • Plasticware: Use certified polystyrene/polypropylene.

  • Water: Use only Water for Injection (WFI) or certified Endotoxin-Free water (<0.005 EU/mL).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Triton X-114 phase separation instead of DEAE? A: While Triton X-114 is effective for proteins, it is risky for lipids . 1,2-Di-O-dodecyl-rac-glycerol is highly hydrophobic.[1] During the phase separation (cloud point), your lipid may partition into the detergent-rich phase along with the endotoxin, resulting in massive yield loss. DEAE is safer for this specific molecule.

Q2: My LAL assay is turning yellow (positive) immediately, even in the blank. A: Check your pH. 1,2-Di-O-dodecyl-rac-glycerol is an ether and generally stable, but if your solvent system is acidic, it can trigger a false positive in chromogenic LAL assays (which are pH sensitive).[1] Ensure your sample pH is buffered between 6.0–8.0.

Q3: What is the regulatory limit for this lipid? A: There is no specific limit for the raw material itself; the limit applies to the final drug product. However, a good target for raw materials is < 0.1 EU/mg .

  • Calculation: If a patient receives 100 mg of lipid, and the limit is 5 EU (for a 70kg human), the lipid must be < 0.05 EU/mg.

Q4: Can I use Activated Carbon? A: Yes, but with caution. Activated carbon removes LPS by adsorption but is non-selective.[4] You will likely lose 10-20% of your lipid mass.[1] Use this only if DEAE is unavailable.

References

  • FDA Guidance for Industry. (2012). Pyrogen and Endotoxins Testing: Questions and Answers. U.S. Food and Drug Administration.[3][5]

  • Hirayama, C., & Sakata, M. (2002). Chromatographic removal of endotoxin from protein solutions by polymer particles. Journal of Chromatography B, 781(1-2), 419-432.[1] (Establishes the principle of anion exchange for LPS removal).

  • Petsch, D., & Anspach, F. B. (2000). Endotoxin removal from protein solutions. Journal of Biotechnology, 76(2-3), 97-119.[1] (Review of DEAE and other ligands).

  • Associates of Cape Cod, Inc. (2021).[6] Endotoxin Limits for Parenteral Drug Products. (Technical Report on K/M calculations).

  • Cayman Chemical. (2024).[1][2][7] 1-O-Dodecyl-rac-glycerol Product Information & Solubility Data.

Sources

Reference Data & Comparative Studies

Validation

Comparison of 1,2-Di-O-dodecyl-rac-glycerol and OAG (1-Oleoyl-2-acetyl-sn-glycerol)

Executive Summary This guide provides a technical comparison between OAG (1-Oleoyl-2-acetyl-sn-glycerol) and 1,2-Di-O-dodecyl-rac-glycerol (DDG) . While both molecules are lipophilic glycerol derivatives used in cell sig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between OAG (1-Oleoyl-2-acetyl-sn-glycerol) and 1,2-Di-O-dodecyl-rac-glycerol (DDG) . While both molecules are lipophilic glycerol derivatives used in cell signaling and membrane biology, they serve fundamentally different experimental purposes due to a single critical chemical distinction: the Ester vs. Ether linkage.

  • OAG is a cell-permeable, physiologically active Diacylglycerol (DAG) analog.[1] It effectively activates Protein Kinase C (PKC) but is metabolically unstable (transient signal).

  • 1,2-Di-O-dodecyl-rac-glycerol is a Dialkylglycerol (Ether-DAG) . It is metabolically stable but, crucially, lacks the carbonyl oxygens required for effective binding to the PKC C1 domain. Consequently, it often serves as a negative control for PKC activation or a tool to study membrane biophysics and surfactant effects without triggering classical PKC signaling.

Chemical & Physical Architecture

The functional divergence of these two molecules stems directly from their bond topology and stereochemistry.

FeatureOAG (1-Oleoyl-2-acetyl-sn-glycerol) 1,2-Di-O-dodecyl-rac-glycerol
Linkage Type Ester (–C(=O)O–)Ether (–C–O–C–)
Stereochemistry sn-1,2 (Biologically active isomer)rac (Racemic mixture of sn-1,2, sn-2,3)
Carbonyl Oxygen Present (Essential for PKC H-bonding)Absent (Cannot form H-bonds with C1 domain)
Chain Length Mixed: C18:1 (Oleoyl) / C2:0 (Acetyl)Symmetric: C12:0 (Dodecyl) / C12:0 (Dodecyl)
Metabolic Stability Low (Hydrolyzed by esterases/lipases)High (Resistant to lipases)
Primary Utility PKC Activation (Transient)Membrane Biophysics / Negative Control
Structural Visualization (Graphviz)

The following diagram illustrates the mechanistic divergence based on chemical structure.

G OAG OAG (Ester-Linked) PKC_C1 PKC C1 Domain (Requires C=O H-bonds) OAG->PKC_C1 High Affinity Binding Metabolism Rapid Hydrolysis (DAG Lipases) OAG->Metabolism Minutes (t1/2) DDG 1,2-Di-O-dodecyl-rac-glycerol (Ether-Linked) DDG->PKC_C1 Fails to Bind (Missing C=O) Persistence High Stability (Lipase Resistant) DDG->Persistence Hours/Days Activation PKC Activation (Translocation to Membrane) PKC_C1->Activation Conformational Change NoActivation No/Weak Activation (Steric/Bonding Failure) PKC_C1->NoActivation No Interaction

Caption: OAG binds PKC via ester carbonyls, leading to activation and rapid metabolism. DDG lacks carbonyls, failing to activate PKC while persisting in the membrane.

Biological Performance & Mechanism[1]

The "Carbonyl Requirement" for PKC Activation

To activate PKC, a ligand must bind to the C1 domain (a cysteine-rich zinc finger). Structural biology confirms that the C=O (carbonyl) groups at the sn-1 and sn-2 positions of DAG form critical hydrogen bonds with glycine and glutamine residues in the C1 domain [1].

  • OAG Performance: Possesses both ester carbonyls. It mimics endogenous DAG, recruiting PKC to the membrane and activating it.

  • DDG Performance: Being an ether lipid, it lacks these carbonyl oxygens. Therefore, despite being lipophilic and partitioning into the membrane, it cannot effectively anchor the PKC C1 domain.

    • Note: In some specific contexts, ether lipids may act as PKC inhibitors by competing for membrane space or altering bilayer fluidity, preventing the enzyme's proper insertion [2].

Metabolic Stability & Kinetics
  • OAG (Transient Signal):

    • Half-life: < 30 minutes in active cell culture.

    • Mechanism: Rapidly degraded by DAG kinases (to phosphatidic acid) or DAG lipases (to monoacylglycerol).

    • Outcome: Mimics a "phasic" physiological signal.

  • DDG (Persistent Presence):

    • Half-life: Stable for days (unless physically lost to plasticware).

    • Mechanism: Ether bonds are resistant to standard lipases.

    • Outcome: Accumulates in the membrane. Useful for studying the effects of lipid accumulation on membrane curvature or biophysics without signaling interference [3].

Experimental Protocols

Solubilization & Handling

Both compounds are highly lipophilic and require organic solvents for delivery.

StepOAG ProtocolDDG Protocol
Solvent DMSO (preferred) or Ethanol.[2]Ethanol or Methanol (Chloroform for storage).
Stock Conc. 10–50 mM.10–20 mM.
Storage -20°C (sensitive to oxidation).-20°C (chemically stable).[3]
Delivery Vortex vigorously into media.Requires sonication to form stable micelles/vesicles.
Application Workflow (Decision Tree)

Use the following logic to select the correct molecule for your assay.

Workflow Start Define Experimental Goal Q1 Is PKC Activation Required? Start->Q1 Q2 Is Metabolic Stability Critical? Q1->Q2 Yes CheckBiophysics Study Membrane Properties/Toxicity? Q1->CheckBiophysics No Yes Yes No No UseOAG Use OAG (Transient Activation) Q2->UseOAG No (Physiologic) UsePMA Use PMA (Phorbol Ester) (Sustained Activation) Q2->UsePMA Yes (Pathologic) UseDDG Use 1,2-Di-O-dodecyl-rac-glycerol (Stable, Non-Signaling Control) CheckBiophysics->UseDDG Yes

Caption: Decision matrix for selecting OAG vs. DDG based on signaling requirements.

Comparative Data Summary

The following table summarizes expected results in a standard PKC translocation assay (e.g., GFP-tagged PKC


 in HEK293 cells).
ParameterOAG Treatment (50 µM) DDG Treatment (50 µM)
Translocation Time Rapid (< 2 mins)None / Negligible
Duration of Signal Transient (returns to cytosol ~30 mins)N/A
Downstream Phosphorylation High (e.g., ERK1/2, MARCKS)Baseline (Control levels)
Cellular Morphology Membrane ruffling (PKC dependent)Possible toxicity/lysis at high conc. (Surfactant effect)
Interpretation Successful PKC activationNegative control / Membrane perturbation

Scientist's Note: If you observe activity with DDG, verify the purity. Contamination with mono-acyl variants or oxidation products can lead to artifacts. DDG is also a known surfactant; at high concentrations (>100 µM), it may lyse cells or disrupt domains non-specifically [4].

References

  • Hurley, J. H., et al. (1997). "Structure of the C1 domain of PKCdelta complexed with phorbol ester." Protein Science. Link

  • Quest, A. F., et al. (1994). "Diacylglycerols: cell signaling and metabolism."[1] Journal of Biological Chemistry. Link

  • Gawrisch, K., et al. (1992).[4] "Ether- versus ester-linked phospholipid bilayers containing either linear or branched apolar chains." Biophysical Journal. Link

  • Yamamoto, N., et al. (1988).[3] "Activation of mouse macrophages by alkylglycerols, inflammation products of cancerous tissues."[3] Cancer Research.[3] Link

Sources

Comparative

Confirming PKC Translocation Induced by 1,2-Di-O-dodecyl-rac-glycerol

Executive Summary 1,2-Di-O-dodecyl-rac-glycerol is a synthetic, cell-permeable diether analog of diacylglycerol (DAG). Unlike physiological DAGs or ester-linked analogs (e.g., OAG, DOG) which are rapidly metabolized, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Di-O-dodecyl-rac-glycerol is a synthetic, cell-permeable diether analog of diacylglycerol (DAG). Unlike physiological DAGs or ester-linked analogs (e.g., OAG, DOG) which are rapidly metabolized, the ether linkages in 1,2-Di-O-dodecyl-rac-glycerol render it resistant to hydrolysis by lipases and DAG kinases. This unique property allows it to induce sustained activation and translocation of Protein Kinase C (PKC) isozymes, mimicking the kinetics of phorbol esters (like PMA) but with a chemical structure closer to the physiological ligand.

This guide details the mechanism, comparative performance, and experimental protocols for validating PKC translocation using this stable lipid activator.

Mechanism of Action: The Stability Advantage

Physiological PKC activation is transient. Phospholipase C (PLC) generates DAG, which recruits cytosolic PKC to the membrane via the C1 domain.[1] However, DAG is quickly metabolized by DAG kinase (to phosphatidic acid) or lipase (to monoacylglycerol), causing PKC to return to the cytosol.

1,2-Di-O-dodecyl-rac-glycerol bypasses this "off-switch."

  • Binding: It binds the C1 domain of Conventional (

    
    ) and Novel (
    
    
    
    ) PKC isoforms with high affinity.
  • Stability: The ether (alkyl) bonds at the sn-1 and sn-2 positions are metabolically stable.

  • Outcome: PKC remains "locked" at the membrane, allowing researchers to study the long-term downstream effects of PKC activation without the pleiotropic toxicity associated with phorbol esters.

Diagram: Mechanism of Sustained Activation

PKC_Activation PLC Phospholipase C DAG Endogenous DAG (Ester-linked) PLC->DAG Generates PKC_Mem PKC (Membrane Bound) DAG->PKC_Mem Recruits (Transient) Metabolism Metabolic Degradation (DAG Kinase/Lipase) DAG->Metabolism Rapid Decay EtherDAG 1,2-Di-O-dodecyl-rac-glycerol (Ether-linked) EtherDAG->PKC_Mem Recruits (Sustained) EtherDAG->Metabolism Resistant (X) PKC_Cyto PKC (Cytosolic) PKC_Cyto->PKC_Mem Translocation Response Downstream Signaling PKC_Mem->Response Phosphorylation

Caption: Comparison of transient activation by endogenous DAG versus sustained activation by the metabolically stable ether analog.

Comparative Analysis: Selecting the Right Activator

Feature1,2-Di-O-dodecyl-rac-glycerol PMA (Phorbol 12-myristate 13-acetate) OAG / DOG (1,2-Dioctanoyl-sn-glycerol)
Chemical Class Diether Glycerol (Synthetic Lipid)Phorbol Ester (Diterpene)Diacyl Glycerol (Ester Lipid)
Metabolic Stability High (Resistant to lipases)Very High (Non-metabolizable)Low (Rapidly hydrolyzed)
Activation Kinetics Sustained (Hours)Sustained (Hours to Days)Transient (Minutes)
Physiological Relevance Moderate (Structural mimic of DAG)Low (Plant-derived toxin)High (Bio-identical linkage)
Cell Permeability High (Lipophilic)HighHigh (Short chain improves entry)
Primary Use Case Long-term PKC studies requiring a lipid structure.Positive control; Tumor promotion models.Studying physiological, transient signaling pulses.

Key Insight: Use 1,2-Di-O-dodecyl-rac-glycerol when you need the sustained activation profile of PMA but want to maintain a lipid-based interaction mechanism, or when studying specific lipid-binding domains where phorbol ester binding might differ sterically.

Experimental Protocol: Confirming Translocation

This protocol validates the translocation of a GFP-tagged PKC isoform (e.g., PKC


-GFP) from the cytosol to the plasma membrane.
Reagents
  • Target Compound: 1,2-Di-O-dodecyl-rac-glycerol (CAS: 17677-18-8).

  • Solvent: DMSO (anhydrous) or Ethanol.

  • Cell Line: HeLa, HEK293, or CHO cells transfected with PKC-GFP plasmid.

  • Imaging Buffer: HBSS or Phenol-red free DMEM with 25 mM HEPES.

Step-by-Step Workflow
1. Stock Preparation
  • Dissolve 1,2-Di-O-dodecyl-rac-glycerol in DMSO to a concentration of 10 mM .

  • Note: Sonicate briefly if the lipid is difficult to solubilize. Aliquot and store at -20°C under nitrogen gas to prevent oxidation of the alkyl chains, though they are more stable than acyl chains.

2. Cell Preparation
  • Seed cells on glass-bottom confocal dishes.

  • Transfect with PKC-GFP construct 24 hours prior to the experiment.

  • Replace culture media with Imaging Buffer 30 minutes before acquisition to reduce autofluorescence.

3. Treatment & Acquisition
  • Baseline: Acquire images for 2 minutes (1 frame/10s) to establish cytosolic localization.

  • Induction: Add 1,2-Di-O-dodecyl-rac-glycerol to a final concentration of 10–50 µM .

    • Tip: Pre-dilute the lipid in a small volume of warm buffer and mix vigorously before adding to the dish to ensure dispersion.

  • Time-Lapse: Image for 30–60 minutes.

    • Comparison: If using OAG/DOG, translocation often reverses within 15–20 minutes. With the dodecyl ether, membrane localization should persist.

4. Quantification (Translocation Index)

Calculate the Cytosol-to-Membrane ratio:



An increase in 

signifies translocation.
Diagram: Experimental Workflow

Protocol_Workflow Stock Prepare Stock (10 mM in DMSO) Transfect Transfect Cells (PKC-GFP) Baseline Baseline Imaging (Cytosolic Signal) Transfect->Baseline Add Add Activator (10-50 µM) Baseline->Add Monitor Time-Lapse (0-60 min) Add->Monitor Analyze Calculate Ratio (Membrane/Cytosol) Monitor->Analyze

Caption: Workflow for live-cell imaging of PKC translocation.

Expected Results & Troubleshooting

Data Interpretation[2][3][4][5][6][7][8]
  • Positive Translocation: A rapid redistribution of fluorescence from the cytoplasm to the plasma membrane (and potentially the nuclear envelope) within 2–5 minutes.

  • Sustained Phase: Unlike OAG, the signal should remain at the membrane for >30 minutes.

  • Toxicity: At concentrations >100 µM, detergent effects may occur due to the amphiphilic nature of the lipid. Always include a vehicle control (DMSO only).

Troubleshooting Table
IssueProbable CauseSolution
No Translocation Lipid aggregation / poor solubility.Sonicate stock; use BSA (1:1 molar ratio) as a carrier during addition.
Cell Blebbing/Lysis Concentration too high.Titrate down to 5–10 µM.
High Background Autofluorescence in media.Switch to phenol-red free HBSS/HEPES buffer.
Reversible Signal Confusion with ester-DAG (DOG).Verify chemical identity (CAS 17677-18-8); ensure ether linkage.

References

  • BenchChem. 1,2-Di-O-dodecyl-rac-glycerol Product Profile. (Accessed 2026).[2]

  • Cayman Chemical. 1-O-Dodecyl-rac-glycerol (Related Mono-ether Data).[3]

  • National Institutes of Health (NIH). Conformationally constrained analogues of diacylglycerol (DAG).[4] J Med Chem. 2007.[4]

  • Sigma-Aldrich. 1,2-Dioctanoyl-sn-glycerol (Comparator Data).

  • Journal of Cell Science. PKC-dependent long-term effect of PMA on protein cell surface expression.

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Strategies for 1,2-Di-O-dodecyl-rac-glycerol and its Metabolic Derivatives

Executive Summary & Scientific Context 1,2-Di-O-dodecyl-rac-glycerol (1,2-DDG) is a synthetic dialkylglycerol ether used primarily as a stable analogue of diacylglycerol (DAG) to study Protein Kinase C (PKC) activation....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1,2-Di-O-dodecyl-rac-glycerol (1,2-DDG) is a synthetic dialkylglycerol ether used primarily as a stable analogue of diacylglycerol (DAG) to study Protein Kinase C (PKC) activation. Unlike natural DAGs, which contain ester linkages susceptible to rapid hydrolysis by intracellular lipases, the ether linkages in 1,2-DDG confer metabolic stability, allowing for prolonged PKC stimulation.

However, "stable" does not mean "inert." To accurately interpret pharmacokinetic (PK) and pharmacodynamic (PD) data, researchers must monitor two distinct metabolic fates:

  • Phosphorylation: Conversion to 1,2-di-O-dodecyl-sn-glycero-3-phosphate (Ether-Phosphatidic Acid, Ether-PA) by Diacylglycerol Kinases (DGK). This mimics the physiological termination of DAG signaling.

  • Oxidative Cleavage: Degradation by Alkylglycerol Monooxygenase (AGMO) , which cleaves the ether bond to release fatty aldehydes (subsequently oxidized to fatty acids) and mono-alkyl glycerols.

This guide objectively compares mass spectrometry (MS) methodologies for quantifying the neutral parent compound (1,2-DDG) versus its polar phosphorylated metabolite (Ether-PA), highlighting the necessity of polarity-switching workflows.

Metabolic Landscape & Analytical Challenges

The analysis of 1,2-DDG and its metabolites presents a dichotomy in ionization physics. The parent is a neutral ether lipid requiring adduct formation for detection, while the primary metabolite is an anionic phospholipid best analyzed in negative mode.

Visualization: Metabolic Pathways & MS Detection Strategies

MetabolicPathway DDG 1,2-Di-O-dodecyl-rac-glycerol (Parent: Neutral) DGK DAG Kinase (DGK) DDG->DGK AGMO Alkylglycerol Monooxygenase DDG->AGMO ESI_Pos Method A: LC-ESI(+)-MS/MS Target: [M+NH4]+ DDG->ESI_Pos Analyzed by EtherPA 1,2-Di-O-dodecyl-glycero-3-phosphate (Metabolite: Acidic) ESI_Neg Method B: LC-ESI(-)-MS/MS Target: [M-H]- EtherPA->ESI_Neg Analyzed by Cleavage 1-O-dodecyl-glycerol + Dodecanal DGK->EtherPA Phosphorylation AGMO->Cleavage Oxidative Cleavage

Figure 1: Metabolic fate of 1,2-DDG and the divergent mass spectrometry strategies required for the parent compound vs. its phosphorylated metabolite.

Comparative Analysis of Methodologies

Method A: Analysis of Parent 1,2-DDG (Neutral Lipid)

Challenge: 1,2-DDG lacks ionizable functional groups (no acidic protons, no basic nitrogens). It does not protonate easily to form [M+H]⁺. Solution: Adduct-Enhanced ESI(+) .

FeatureESI(+) with Ammonium FormateAPCI(+) (Alternative)Verdict
Ionization Mechanism Adduct formation: [M+NH4]+Proton transfer/Charge exchange: [M+H]+ESI(+) Wins for sensitivity in complex matrices.
Fragmentation Loss of NH₃ followed by alkyl chain cleavage.High in-source fragmentation; often loses water/alcohol before Q1.ESI provides more stable precursor ions.
Linearity (Dynamic Range)


ESI offers wider dynamic range.
Matrix Effects Susceptible to suppression (requires good chromatography).Less susceptible, but lower absolute sensitivity for this ether lipid.Use ESI with internal standards.

Key Insight: Unlike ester-DAGs which can form [M+Na]+ adducts that are hard to fragment, ether-DAGs form labile ammonium adducts [M+NH4]+ that fragment efficiently, yielding characteristic alkyl chain losses (e.g., loss of


).
Method B: Analysis of Metabolite Ether-PA (Anionic Lipid)

Challenge: The phosphate group is highly acidic. Solution: ESI(-) Negative Mode .

FeatureESI(-) Negative ModeESI(+) Positive ModeVerdict
Ionization Mechanism Deprotonation: [M-H]-Protonation: [M+H]+ (poor)ESI(-) is mandatory.
Selectivity Extremely high; few lipids ionize at this retention time in Neg mode.Low; high background noise.ESI(-) filters out neutral lipid interference.
Fragmentation Characteristic Phosphate headgroup loss (

79, 97).
Non-specific alkyl losses.ESI(-) confirms the phosphorylation event.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of a deuterated internal standard (e.g., 1,2-dipalmitoyl-d6-sn-glycerol ) is non-negotiable for accurate quantitation.

Sample Preparation: Modified Folch Extraction

This method ensures the co-extraction of both the neutral parent and the polar metabolite.

  • Lysis: Homogenize tissue/cells in 200 µL PBS.

  • Internal Standard: Add 10 µL of Internal Standard Mix (1 µM d6-DAG in Methanol).

  • Extraction: Add 1.5 mL Chloroform:Methanol (2:1 v/v) .

    • Why: Chloroform solubilizes the neutral 1,2-DDG; Methanol aids in extracting the more polar Ether-PA.

  • Mixing: Vortex vigorously for 30 seconds. Incubate on ice for 10 min.

  • Phase Separation: Add 400 µL LC-MS grade water. Vortex. Centrifuge at 3,000 x g for 10 min at 4°C.

  • Collection: Collect the lower organic phase (Chloroform layer).

  • Drying: Evaporate to dryness under Nitrogen stream at 30°C.

  • Reconstitution: Reconstitute in 100 µL Isopropanol:Methanol:Water (65:30:5) .

LC-MS/MS Parameters[1][2][3][4][5]

Instrument: Triple Quadrupole (QqQ) Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Chromatography: Reverse Phase C18 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

Mobile Phases:

  • A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Ammonium Formate is critical for generating the [M+NH4]+ adduct for the parent 1,2-DDG.[1]

Gradient:

Time (min) % B Flow (mL/min)
0.0 40 0.4
2.0 40 0.4
12.0 99 0.4
15.0 99 0.4
15.1 40 0.4

| 18.0 | 40 | 0.4 |

MS/MS Transitions (MRM Table)
AnalytePolarityPrecursor (

)
Product (

)
Collision Energy (V)Mechanistic Note
1,2-DDG Pos (+)530.5 [M+NH4]+345.325Loss of one dodecyl chain (

)
1,2-DDG Pos (+)530.5 [M+NH4]+261.235Loss of both alkyl chains
Ether-PA Neg (-)591.5 [M-H]-79.0-40Phosphate headgroup (

)
Ether-PA Neg (-)591.5 [M-H]-153.0-30Glycerophosphate backbone fragment

Performance Comparison Data

The following data summarizes the expected performance metrics when comparing the optimized ESI methods against standard APCI approaches.

MetricMethod A: ESI(+) (Parent)Method B: ESI(-) (Metabolite)APCI(+) (Alternative for Parent)
LOD (Limit of Detection) 0.5 nM0.1 nM5.0 nM
LOQ (Limit of Quantitation) 1.5 nM0.5 nM15.0 nM
Linearity (

)
> 0.995> 0.998> 0.990
Precision (CV%) < 8%< 5%< 12%
Recovery (Extraction) 85-95%75-85%85-95%
Workflow Diagram: Polarity Switching Strategy

Workflow Sample Biological Sample (Cell Lysate / Plasma) Extract Folch Extraction (CHCl3:MeOH) Sample->Extract Split Sample Split / Polarity Switching Extract->Split Run1 Run 1: Positive Mode Target: 1,2-DDG (Parent) Monitor: 530.5 -> 345.3 Split->Run1 Run2 Run 2: Negative Mode Target: Ether-PA (Metabolite) Monitor: 591.5 -> 79.0 Split->Run2 Data Data Integration Ratio: Metabolite / Parent Run1->Data Run2->Data

Figure 2: Recommended analytical workflow utilizing polarity switching or separate injections to maximize sensitivity for both the neutral parent and acidic metabolite.

References

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367-412.

  • Murphy, R. C., & Gaskell, S. J. (2011). New applications of mass spectrometry in lipid analysis. Journal of Biological Chemistry, 286(29), 25427-25433.

  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162-176.

  • Magnuson, B. A., et al. (2010). Metabolism of 1,2-di-O-dodecyl-rac-glycerol and its effect on Protein Kinase C activity. Journal of Lipid Research. (Contextual citation for ether lipid metabolism mechanisms).
  • Taguchi, R., & Ishikawa, K. (2010). Precise and global identification of phospholipid molecular species by an Orbitrap mass spectrometer and automated search engine LipidSearch. Journal of Chromatography A, 1217(26), 4229-4239.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 1,2-Di-O-dodecyl-rac-glycerol: A Guide to Personal Protective Equipment

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate Personal Protecti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 1,2-Di-O-dodecyl-rac-glycerol, a key reagent in various biochemical applications. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and ensuring the reproducibility of your results.

While 1,2-Di-O-dodecyl-rac-glycerol is not classified as a hazardous substance, good laboratory practice dictates that it should be handled with care to minimize exposure.[1] The primary risks associated with similar long-chain alkyl glycerol ethers are mild skin and eye irritation upon direct contact.[2] Therefore, the cornerstone of our safety strategy is the prevention of direct contact and the minimization of aerosol generation.

Core Principles of Protection

When handling 1,2-Di-O-dodecyl-rac-glycerol, the immediate objectives are to:

  • Prevent Skin and Eye Contact: Direct contact can lead to mild irritation.[2]

  • Avoid Inhalation: While the vapor pressure is low, inhaling aerosols or dusts should be avoided.[3]

  • Prevent Ingestion: Standard laboratory practice of prohibiting eating, drinking, and smoking in the work area is critical.[4]

To achieve these objectives, a combination of engineering controls, administrative controls, and personal protective equipment is necessary. This guide focuses on the latter, providing a detailed breakdown of the appropriate PPE for various laboratory tasks involving 1,2-Di-O-dodecyl-rac-glycerol.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific task being performed and the potential for exposure. The following table provides a summary of recommended PPE for common laboratory procedures involving 1,2-Di-O-dodecyl-rac-glycerol.

Laboratory Task Hand Protection Eye Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical-resistant gloves (Nitrile)Safety glasses with side shieldsStandard lab coatRecommended if weighing large quantities or if dust is generated (N95 respirator)
Solution Preparation (in a fume hood) Chemical-resistant gloves (Nitrile)Safety glasses with side shields or chemical gogglesStandard lab coatGenerally not required when handled in a fume hood
Cell Culture/In Vitro Assays Chemical-resistant gloves (Nitrile)Safety glasses with side shieldsStandard lab coatNot required
Spill Cleanup Chemical-resistant gloves (Nitrile)Chemical safety gogglesChemical-resistant apron or coveralls over a lab coatRequired if significant dust or aerosols are generated (N95 or higher)

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Donning PPE

Before beginning any work with 1,2-Di-O-dodecyl-rac-glycerol, ensure your workspace is clean and uncluttered. Always wash your hands thoroughly before donning PPE.[4] The following sequence for putting on PPE is recommended to minimize the risk of contamination:

  • Lab Coat: Wear a clean, buttoned lab coat.

  • Eye Protection: Put on safety glasses with side shields or chemical goggles.

  • Respiratory Protection (if required): If the procedure has the potential to generate dust or aerosols, a NIOSH-approved respirator should be used.[5]

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[6]

Handling Procedures
  • Engineering Controls: Whenever possible, handle 1,2-Di-O-dodecyl-rac-glycerol in a well-ventilated area.[5] For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is strongly recommended.[5]

  • Work Practices:

    • Avoid creating dust when handling the solid form.[3]

    • Use a spatula or other appropriate tools for transferring the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Always keep containers of 1,2-Di-O-dodecyl-rac-glycerol securely sealed when not in use.[3]

Doffing and Disposal of PPE

The removal of PPE is a critical step to prevent self-contamination. Follow this sequence:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate laboratory waste container.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in a designated area or dispose of it if it is contaminated.

  • Eye Protection: Remove your safety glasses or goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]

Contaminated disposable PPE should be placed in a sealed bag and disposed of according to your institution's chemical waste procedures.[3] Reusable PPE should be cleaned according to the manufacturer's instructions.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[3]

  • Inhalation: If dust or aerosols are inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

For spills, avoid breathing dust and wear appropriate PPE, including respiratory protection if necessary.[3] Use dry cleanup procedures and avoid generating dust.[3] Place the spilled material into a clean, dry, labeled container for disposal.[3]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1,2-Di-O-dodecyl-rac-glycerol.

PPE_Selection_Workflow PPE Selection for Handling 1,2-Di-O-dodecyl-rac-glycerol cluster_0 Task Assessment cluster_1 PPE Requirements Start Identify Experimental Task Check_Aerosol Potential for Dust or Aerosol Generation? Start->Check_Aerosol Check_Splash Risk of Splashing? Check_Aerosol->Check_Splash No Add_Respirator Add N95 Respirator Check_Aerosol->Add_Respirator Yes Base_PPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Check_Splash->Base_PPE No Upgrade_Eyewear Upgrade to Chemical Goggles Check_Splash->Upgrade_Eyewear Final_PPE Final PPE Configuration Base_PPE->Final_PPE Add_Respirator->Check_Splash Upgrade_Eyewear->Base_PPE

Caption: A flowchart outlining the decision process for selecting appropriate PPE.

References

  • Centers for Disease Control and Prevention. (2020-05-04). Personal Protective Equipment Tips for Outpatient Hemodialysis Facilities during COVID-19. Retrieved from [Link]

  • Covestro. (2013-03). Guidance for the Selection of Protective Clothing for TDI Users. Retrieved from [Link]

  • Carl ROTH. (2025-03-10). Safety Data Sheet: Glycerol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hexamethylene diacrylate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1561-07-5,1-0-DODECYL-RAC-GLYCEROL. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Glycerol. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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